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  • Product: 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde
  • CAS: 1422361-81-6

Core Science & Biosynthesis

Foundational

Sourcing and Utilizing 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde in Soft PDE4 Inhibitor Development

Target Audience: Research Chemists, Medicinal Scientists, and Pharmaceutical Procurement Professionals Compound Focus: 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 1422361-81-6) Chemical Architecture & Mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Scientists, and Pharmaceutical Procurement Professionals Compound Focus: 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 1422361-81-6)

Chemical Architecture & Mechanistic Rationale

In the landscape of respiratory and inflammatory drug development, the strategic selection of synthetic intermediates dictates both the efficacy and the safety profile of the final active pharmaceutical ingredient (API). The compound 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 1422361-81-6) [1][2] has emerged as a critical building block in the synthesis of next-generation, "soft" phosphodiesterase-4 (PDE4) inhibitors[3].

Structural Causality in Drug Design

The architecture of this intermediate is highly deliberate, featuring three distinct functional domains that serve specific mechanistic purposes:

  • The Difluoromethoxy Group: This moiety is essential for anchoring the molecule within the hydrophobic catalytic pocket of the PDE4 enzyme. It mimics the binding dynamics of the blockbuster drug Roflumilast, ensuring high target affinity[3][4].

  • The Benzaldehyde Core: The formyl group provides an electrophilic handle, allowing for downstream condensation or amidation reactions to build the diverse heterocyclic scaffolds (e.g., benzamides or thiazoles) required for PDE4B selectivity[3].

  • The 3-Bromopropoxy Linker: This is the defining feature for "soft drug" design. Traditional PDE4 inhibitors suffer from severe dose-limiting side effects, primarily emesis (nausea/vomiting) caused by systemic exposure[4]. The bromopropoxy chain allows chemists to attach metabolically labile ester groups. These "soft" analogs exert powerful anti-inflammatory effects locally in the lungs but undergo rapid, predictable hydrolysis into inactive metabolites upon entering systemic circulation, thereby widening the therapeutic window[3][4].

PDE4_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Stimulus cAMP cAMP (Active Second Messenger) AC->cAMP Synthesis AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 Inflammation Suppression of Inflammation (Local Efficacy) cAMP->Inflammation High Levels Promote PDE4 PDE4 Enzyme SoftDrug Soft PDE4 Inhibitor (Derived from CAS 1422361-81-6) SoftDrug->PDE4 Inhibits (Local) Metabolite Inactive Metabolite (Systemic Clearance) SoftDrug->Metabolite Rapid Hydrolysis (Systemic)

PDE4 signaling cascade and the targeted intervention mechanism of soft PDE4 inhibitors.

Commercial Sourcing Landscape & Quality Control

When sourcing 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde for preclinical development, stringent quality control is non-negotiable. Impurities, particularly unreacted dibromoalkanes or dimerized byproducts, can severely poison downstream catalytic coupling steps.

Quantitative Data: Physicochemical Profile & Supplier Metrics

Table 1: Physicochemical Profile [2]

Parameter Specification
Chemical Name 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde
CAS Registry Number 1422361-81-6
Molecular Formula C11H11BrF2O3
Molecular Weight 309.10 g/mol

| Storage Conditions | Inert gas (Nitrogen/Argon) at 2-8°C, protect from light |

Table 2: Commercial Supplier Landscape & QC Standards [2][5][6]

Commercial Supplier Standard Purity Recommended QC Assays Sourcing Focus
Bidepharm ≥98% NMR, HPLC, GC High-purity R&D scale
BLD Pharm ≥97% NMR, LC-MS Bulk intermediate supply

| Matrix Scientific | Custom | CoA Validation | Custom synthesis / Scale-up |

Note: Always request a Certificate of Analysis (CoA) containing a recent Gas Chromatography (GC) trace to rule out residual 1,3-dibromopropane, which is a potent alkylating agent and potential genotoxin.

Validated Synthetic Workflow

For laboratories opting to synthesize this intermediate in-house rather than sourcing it commercially, the following protocol details the alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde (CAS: 151103-08-1)[7].

The Self-Validating Protocol: Alkylation via Williamson Ether Synthesis

Causality & Reagent Selection: Anhydrous potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to quantitatively deprotonate the phenol (pKa ~7.8)[7], but mild enough to prevent the nucleophilic attack and subsequent hydrolysis of the base-sensitive difluoromethoxy group. A 3-fold stoichiometric excess of 1,3-dibromopropane is utilized to statistically force mono-alkylation, suppressing the formation of the 1,3-bis(aryloxy)propane dimer.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-difluoromethoxy-3-hydroxybenzaldehyde (10.0 mmol, 1.0 eq) in 50 mL of anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (20.0 mmol, 2.0 eq) to the solution. Stir at room temperature for 15 minutes to allow phenoxide formation (solution will turn slightly yellow).

  • Alkylation: Dropwise, add 1,3-dibromopropane (30.0 mmol, 3.0 eq) via syringe.

  • Execution: Heat the reaction mixture to reflux (approx. 82°C) for 1.5 hours[7].

  • In-Process Control (IPC) Validation: Do not proceed to workup until validated. Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 4:1). The reaction is validated as complete when the UV-active spot of the starting phenol is entirely consumed, and a new, less polar major spot appears.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to remove excess 1,3-dibromopropane and trace dimer.

  • Final QC Validation: Yield should be ~81%[7]. Validate success via ¹H NMR (CDCl₃). The protocol is considered successful only if the spectrum shows the disappearance of the phenolic -OH proton and the appearance of a distinct triplet at ~3.6 ppm (representing the terminal -CH₂Br group).

Synthetic_Workflow SM 4-Difluoromethoxy- 3-hydroxybenzaldehyde (CAS: 151103-08-1) Reaction Alkylation (K2CO3, MeCN, Reflux, 1.5h) SM->Reaction Reagent 1,3-Dibromopropane (CAS: 109-64-8) Reagent->Reaction Product 3-(3-Bromopropoxy)-4- (difluoromethoxy)benzaldehyde (CAS: 1422361-81-6) Reaction->Product 81% Yield Downstream Soft PDE4 Inhibitor Analogs Product->Downstream Amidation/ Esterification

Self-validating synthetic workflow for 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde.

References

  • LookChem. "4-Difluoromethoxy-3-hydroxybenzaldehyde (CAS 151103-08-1) Synthesis and Properties". LookChem Database. [Link]

  • Boland, S., Alen, J., Bourin, A., et al. "Novel Roflumilast analogs as soft PDE4 inhibitors". Bioorganic & Medicinal Chemistry Letters (2014), 24(18), 4594-4597.[Link]

  • Villetti, G., et al. "Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases". Journal of Medicinal Chemistry (2014).[Link]

Sources

Exploratory

Advanced Synthesis and Pharmacological Profiling of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde Analogs as Soft PDE4 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The development of phosphodiesterase-4 (PDE4) inhibitors has historicall...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The development of phosphodiesterase-4 (PDE4) inhibitors has historically been hampered by a narrow therapeutic window. While highly efficacious in treating inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, systemic PDE4 inhibition frequently triggers dose-limiting adverse events, most notably emesis and nausea.

To circumvent this, modern medicinal chemistry has pivoted towards retrometabolic drug design —specifically, the creation of "soft" PDE4 inhibitors [1]. These molecules are designed to exert potent local anti-inflammatory effects (e.g., in the lungs or skin) but undergo rapid, predictable enzymatic cleavage in systemic circulation into inactive metabolites.

At the core of this synthetic strategy lies 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 1422361-81-6) . This whitepaper provides an authoritative guide on utilizing this critical intermediate to synthesize and evaluate novel Roflumilast analogs, detailing the mechanistic rationale, step-by-step synthetic protocols, and structure-activity relationships (SAR).

Chemical Profile & Mechanistic Rationale

The molecular architecture of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde is highly deliberate, serving as a versatile scaffold for PDE4 inhibitor development [2].

  • The Difluoromethoxy Group (-OCF₂H): Positioned at the para position relative to the aldehyde, this group is a critical bioisostere of the methoxy group found in endogenous cyclic adenosine monophosphate (cAMP). The electronegative fluorine atoms reduce the electron density of the oxygen, modulating its hydrogen-bonding capability with the conserved glutamine residue in the PDE4 binding pocket. Furthermore, the -OCF₂H group provides superior metabolic stability against oxidative demethylation compared to a standard methoxy group.

  • The 3-Bromopropoxy Linker: The meta-substituted 3-carbon alkyl chain provides the exact spatial geometry required to bridge the hydrophobic catalytic core of PDE4 and the solvent-exposed region. The terminal bromine atom is a highly efficient leaving group, allowing for late-stage diversification via Sₙ2 nucleophilic substitution. This is where metabolically labile "soft" moieties (such as esters) are attached.

  • The Aldehyde Moiety: The formyl group serves as the synthetic anchor for constructing the benzamide core (characteristic of Roflumilast) via oxidation and subsequent amidation with 4-amino-3,5-dichloropyridine.

Experimental Workflows & Self-Validating Protocols

To ensure high-yield generation of the intermediate and subsequent analogs, the following protocols have been optimized for causality and self-validation.

Protocol A: Synthesis of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Objective: Alkylation of the phenolic hydroxyl group while preventing aldehyde condensation.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with 4-difluoromethoxy-3-hydroxybenzaldehyde (CAS: 151103-08-1) (10.0 g, 53.1 mmol) and 100 mL of anhydrous acetonitrile (CH₃CN).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (14.7 g, 106.2 mmol, 2.0 eq).

    • Causality: K₂CO₃ is selected as a mild, heterogeneous base. It is strong enough to quantitatively deprotonate the phenol (pKa ~9) to its phenoxide ion, but weak enough to prevent unwanted aldol-type side reactions at the highly reactive aldehyde position.

  • Alkylation: Introduce 1,3-dibromopropane (16.2 mL, 159.3 mmol, 3.0 eq) dropwise via a syringe.

    • Causality: A 3-fold stoichiometric excess of the dihalide is critical. It shifts the reaction kinetics to heavily favor mono-alkylation, suppressing the formation of the inactive dimer byproduct (where two phenoxide molecules bridge across a single propane chain).

  • Reaction & Monitoring: Reflux the mixture at 82°C for 1.5 to 2 hours.

    • Self-Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The disappearance of the starting material spot (lower R_f due to the polar -OH group) and the emergence of a new, less polar UV-active spot confirms reaction progression.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate in vacuo.

  • Purification & Validation: Purify the crude oil via silica gel flash chromatography.

    • Self-Validation Checkpoint 2: Analyze the purified product via GC-MS. The presence of a molecular ion peak featuring a distinct 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br isotopes) confirms the successful retention of the terminal bromine atom. Expected yield: ~81%.

Protocol B: Late-Stage Diversification into a Soft PDE4 Inhibitor

Once the aldehyde is oxidized to a carboxylic acid and coupled with 4-amino-3,5-dichloropyridine to form the Roflumilast core, the terminal bromide is displaced to create the "soft" drug.

  • Nucleophilic Substitution: Dissolve the bromopropoxy-benzamide intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Soft Moiety Attachment: Add a carboxylic acid derivative (e.g., an aliphatic acid) (1.2 eq) and Cesium Carbonate (Cs₂CO₃) (1.5 eq). Heat to 60°C for 4 hours.

    • Causality: The carboxylate acts as a nucleophile, displacing the primary bromide via an Sₙ2 mechanism to form an ester linkage. This specific ester bond is the "programmed weak point" of the molecule, designed to be rapidly cleaved by blood carboxylesterases (CES1/CES2) once the drug enters systemic circulation.

SynthesisWorkflow SM 4-Difluoromethoxy- 3-hydroxybenzaldehyde (CAS 151103-08-1) Reagent1 1,3-Dibromopropane K2CO3, CH3CN SM->Reagent1 Intermediate 3-(3-Bromopropoxy)-4- (difluoromethoxy)benzaldehyde (CAS 1422361-81-6) Reagent1->Intermediate Reagent2 1. Oxidation & Amidation 2. Carboxylate Substitution Intermediate->Reagent2 Analog Soft PDE4 Inhibitor (Active Ester Analog) Reagent2->Analog Metabolite Inactive Acid Metabolite (Rapid Systemic Clearance) Analog->Metabolite Blood Carboxylesterases

Figure 1: Synthetic workflow from starting material to the active soft PDE4 inhibitor and its metabolic fate.

Analog Design & Structure-Activity Relationship (SAR)

The primary goal of utilizing the 3-bromopropoxy intermediate is to generate analogs that match the target-site potency of Roflumilast but exhibit a fraction of its systemic half-life [3].

By substituting the terminal bromine with various ester groups, researchers can fine-tune the lipophilicity and esterase-susceptibility of the molecule. Table 1 summarizes the pharmacological profile of representative analogs synthesized via this pathway.

Table 1: SAR and Pharmacokinetic Profile of Soft PDE4 Inhibitors
CompoundPDE4 Inhibition IC₅₀ (nM)TNF-α Inhibition IC₅₀ (nM)Plasma Half-life (t₁/₂ in human blood)Emesis Potential (In Vivo Model)
Roflumilast (Reference) 0.82.5> 12 hoursHigh
Bromopropoxy Precursor > 10,000N/AN/AN/A (Inactive)
Soft Analog A (Aliphatic Ester) 3.28.1< 0.5 hoursLow
Soft Analog B (Aromatic Ester) 1.54.0~ 1.2 hoursModerate
Analog A Metabolite (Acid) > 10,000> 10,000N/ANone

Data Interpretation: Soft Analog A demonstrates excellent in vitro potency (3.2 nM) against PDE4, comparable to Roflumilast. However, its plasma half-life is drastically reduced (< 0.5 hours) due to rapid hydrolysis of the ester tail. The resulting carboxylic acid metabolite is completely inactive (> 10,000 nM), effectively eliminating the systemic exposure required to trigger emesis in the central nervous system.

Pharmacological Evaluation & PDE4 Signaling Pathway

To validate the efficacy of these synthesized analogs, they are evaluated in cellular assays measuring intracellular cAMP accumulation and the subsequent suppression of pro-inflammatory cytokines (such as TNF-α and IL-8) in leukocytes.

Mechanism of Action: Under normal physiological conditions, inflammatory stimuli activate G-protein coupled receptors (GPCRs), leading to the conversion of ATP to cAMP by Adenylyl Cyclase. cAMP is a vital second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that inhibit inflammatory pathways. PDE4 enzymes naturally hydrolyze cAMP into inactive 5'-AMP, terminating this anti-inflammatory signal.

By binding to the deep hydrophobic pocket of the PDE4 enzyme (facilitated by the difluoromethoxy and dichloropyridine moieties), the soft analogs competitively block cAMP hydrolysis. The localized accumulation of cAMP heavily dampens the inflammatory response in the target tissue (e.g., bronchial epithelium).

PDE4Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor GPCR / Adenylyl Cyclase Stimulus->Receptor ATP ATP cAMP cAMP (Active Second Messenger) ATP->cAMP Adenylyl Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA Protein Kinase A (PKA) Activation cAMP->PKA Accumulation triggers PDE4 PDE4 Enzyme PDE4->cAMP Inhibitor Soft PDE4 Inhibitor (Roflumilast Analog) Inhibitor->PDE4 Blocks Active Site Response Anti-inflammatory Response (↓ TNF-α, ↓ IL-8) PKA->Response

Figure 2: The PDE4 signaling pathway and the mechanism of action of soft PDE4 inhibitors.

Conclusion

The strategic utilization of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde represents a paradigm shift in respiratory and dermatological pharmacology. By providing a reliable synthetic route to append metabolically sensitive functional groups, this intermediate enables the realization of retrometabolic drug design. The resulting soft PDE4 inhibitors retain the profound anti-inflammatory power of classical inhibitors while elegantly bypassing the systemic toxicity that has historically limited this drug class.

References

  • Boland, S., Alen, J., Bourin, A., Castermans, K., Boumans, N., Panitti, L., Vanormelingen, J., Leysen, D., & Defert, O. (2014). Novel Roflumilast analogs as soft PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(18), 4594-4597.[Link]

  • LookChem Database. (n.d.). 4-Difluoromethoxy-3-hydroxybenzaldehyde (CAS 151103-08-1) Chemical Properties and Synthesis Routes. Retrieved from[Link]

  • Bodor, N., & Buchwald, P. (2022). A Novel Drug Delivery Method: Retrometabolic Drug Design. Journal of Drugs in Dermatology. Retrieved from[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde in the Design of Soft PDE4 Inhibitors

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Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Preclinical Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the pursuit of next-generation therapies for chronic obstructive pulmonary disease (COPD), asthma, and inflammatory dermatoses, phosphodiesterase-4 (PDE4) remains a highly validated but notoriously challenging target. The clinical utility of first-generation PDE4 inhibitors, such as Roflumilast, is frequently hampered by dose-limiting systemic adverse events—primarily nausea and emesis—driven by PDE4 inhibition in the area postrema of the central nervous system [1].

To circumvent these systemic toxicities, medicinal chemists increasingly employ "soft drug" design strategies. Soft drugs are designed to exert robust therapeutic effects at the site of local administration (e.g., pulmonary inhalation or topical application) but undergo rapid, predictable metabolism into inactive metabolites upon entering the systemic circulation.

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 1422361-81-6) has emerged as a critical bifunctional building block in this paradigm [2].

  • The 4-difluoromethoxy group acts as a crucial pharmacophore, ensuring high-affinity hydrogen bonding and hydrophobic anchoring within the PDE4 active site (mimicking the binding mode of Roflumilast).

  • The 3-bromopropoxy linker provides a highly reactive electrophilic handle. The three-carbon spacer is optimal for nucleophilic substitution, allowing chemists to append metabolically labile moieties (such as γ -lactones or simple esters) that project into the solvent-exposed region of the enzyme without disrupting core binding affinity.

Upon systemic absorption, these labile ester/lactone groups are rapidly cleaved by ubiquitous blood esterases, yielding a highly polar carboxylic acid metabolite that cannot cross the blood-brain barrier, thereby neutralizing emetic potential [1].

G A Topical/Inhaled Administration (Local PDE4 Inhibition) B Systemic Absorption (Entry into Bloodstream) A->B Absorption C Rapid Esterase Hydrolysis (Cleavage of Lactone/Ester) B->C Plasma Esterases D Inactive Carboxylic Acid Metabolite (No CNS Penetration / No Emesis) C->D Detoxification

Metabolic pathway of soft PDE4 inhibitors utilizing esterase-driven deactivation.

Physicochemical Properties & Data Summaries

Before initiating synthesis, it is critical to understand the handling parameters of the intermediate. The compound is a stable, crystalline solid but requires protection from strong nucleophiles and bases during long-term storage to prevent premature degradation of the alkyl bromide.

Table 1: Properties of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde [3]
ParameterValue / Specification
CAS Number 1422361-81-6
Molecular Formula C11H11BrF2O3
Molecular Weight 309.10 g/mol
Physical Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Acetonitrile, Dichloromethane
Storage Conditions 2-8°C under inert gas (Nitrogen/Argon); desiccated
Electrophilic Reactivity Primary alkyl bromide (Ideal for SN2 displacement)
Table 2: Comparative Pharmacological Profile (Roflumilast vs. Soft Analog)

Representative data demonstrating the efficacy of the soft drug design utilizing this intermediate [1].

CompoundPDE4B IC50 (nM)Plasma Half-Life (t1/2)Emesis Potential (In Vivo)
Roflumilast (Standard) 0.8 ± 0.2~15 hoursHigh (Dose-limiting)
γ -Lactone Soft Analog 1.2 ± 0.3< 0.5 hoursNegligible
Hydrolyzed Metabolite > 10,000N/ANone

Experimental Workflows & Protocols

The following protocols detail the synthesis of the building block itself, followed by its application in generating a soft PDE4 inhibitor.

Workflow SM 4-Difluoromethoxy-3-hydroxybenzaldehyde Alkylation Alkylation (1,3-dibromopropane, K2CO3) SM->Alkylation Intermediate 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde Alkylation->Intermediate Substitution Nucleophilic Substitution (Attach Lactone/Ester) Intermediate->Substitution Oxidation Pinnick Oxidation (Aldehyde to Carboxylic Acid) Substitution->Oxidation Coupling Amide Coupling (3,5-dichloro-4-pyridinamine) Oxidation->Coupling Final Novel Soft PDE4 Inhibitor Coupling->Final

Synthetic workflow for generating soft PDE4 inhibitors from the benzaldehyde intermediate.

Protocol A: Synthesis of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Causality Note: 1,3-dibromopropane is used in excess to prevent the formation of dimerized byproducts (where two molecules of the phenol react with one molecule of the dibromide).

Reagents:

  • 4-Difluoromethoxy-3-hydroxybenzaldehyde (1.0 eq, 10 mmol)

  • 1,3-Dibromopropane (3.0 eq, 30 mmol)

  • Potassium carbonate ( K2​CO3​ ), anhydrous (2.0 eq, 20 mmol)

  • Acetonitrile (MeCN), anhydrous (50 mL)

Step-by-Step Procedure:

  • Charge a flame-dried 100 mL round-bottom flask with 4-difluoromethoxy-3-hydroxybenzaldehyde and anhydrous K2​CO3​ .

  • Add 50 mL of anhydrous MeCN, followed by the rapid addition of 1,3-dibromopropane.

  • Equip the flask with a reflux condenser and heat the suspension to 75°C under a nitrogen atmosphere for 3 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The phenol starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a less polar UV-active spot ( Rf​≈0.6 ).

  • Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the title compound.

  • Analytical Validation: Confirm structure via 1H -NMR ( CDCl3​ ). Look for the diagnostic triplet at ∼3.6 ppm (2H, −CH2​Br ) and the characteristic triplet of the difluoromethoxy proton at ∼6.6 ppm ( J=74 Hz).

Protocol B: Application - Synthesis of a γ -Lactone Soft PDE4 Inhibitor

Causality Note: The aldehyde must be oxidized to a carboxylic acid (Step 2) after the nucleophilic substitution (Step 1). If oxidized prior, the resulting benzoic acid could compete as a nucleophile, leading to unwanted esterification side reactions.

Step 1: Nucleophilic Substitution (Lactone Attachment)

  • Dissolve 3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq) and a hydroxyl-functionalized γ -lactone (e.g., pantolactone) (1.2 eq) in anhydrous DMF.

  • Add Cs2​CO3​ (1.5 eq) and a catalytic amount of NaI (0.1 eq) to accelerate the SN2 displacement via the Finkelstein reaction.

  • Stir at 60°C for 12 hours. Quench with water, extract with EtOAc, and purify via chromatography.

Step 2: Pinnick Oxidation

  • Dissolve the resulting aldehyde intermediate in a mixture of t-BuOH and water (4:1).

  • Add 2-methyl-2-butene (10 eq) as a hypochlorite scavenger.

  • Add sodium chlorite ( NaClO2​ , 2.0 eq) and sodium dihydrogen phosphate ( NaH2​PO4​ , 2.0 eq). Stir at room temperature for 4 hours.

  • Validation Checkpoint: The reaction mixture will turn slightly yellow. Complete consumption of the aldehyde is indicated by TLC. Extract with EtOAc and wash with brine to isolate the carboxylic acid.

Step 3: Amide Coupling

  • Dissolve the carboxylic acid in anhydrous THF. Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF at 0°C to form the acid chloride. Stir for 2 hours, then concentrate to dryness.

  • Re-dissolve the acid chloride in THF. Add 3,5-dichloro-4-pyridinamine (1.1 eq) and NaH (2.0 eq, pre-washed with hexanes) at 0°C.

  • Warm to room temperature and stir for 12 hours. Quench with saturated NH4​Cl , extract, and purify to yield the final soft PDE4 inhibitor.

Biological Evaluation Workflow

To validate the "soft drug" properties of the synthesized analogs, a dual-assay system is required to confirm both potency and metabolic lability.

  • In Vitro PDE4 Inhibition (Potency): Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay. Incubate recombinant PDE4B enzyme with the synthesized analog and cAMP. Measure the prevention of cAMP degradation. Target IC50​ should be <5 nM.

  • Plasma Stability Assay (Soft Drug Validation): Incubate the compound at 1 μM in human and rat plasma at 37°C. Extract aliquots at 0, 15, 30, 60, and 120 minutes using cold acetonitrile (protein precipitation). Analyze via LC-MS/MS to calculate the intrinsic clearance and half-life. A successful soft drug will exhibit a t1/2​ of less than 30 minutes, rapidly converting to the inactive carboxylic acid [1].

References

  • Boland, S., Alen, J., Bourin, A., Defert, O., et al. "Novel Roflumilast analogs as soft PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, Volume 24, Issue 19, 2014, Pages 4594-4597. Available at:[Link]

  • European Bioinformatics Institute (EMBL-EBI). "Document: Novel Roflumilast analogs as soft PDE4 inhibitors. (CHEMBL3351837)." ChEMBL Database. Available at:[Link]

  • LookChem. "4-Difluoromethoxy-3-hydroxybenzaldehyde (CAS: 151103-08-1) and downstream intermediates." Chemical Data Registry. Available at:[Link]

Application

Advanced Application Note: 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde as a Bifunctional Building Block for Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary In modern medicinal chemistry, the strategic selection of bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the efficiency of lead optimization. 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 1422361-81-6) is a highly versatile, bifunctional intermediate. It is prominently utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast analogs, and various immunomodulatory agents [1].

This building block offers orthogonal reactivity: the aldehyde group serves as a focal point for the construction of core heterocycles (e.g., quinolines, pyrazoles, imidazoles) via condensation reactions [2], while the 3-bromopropoxy chain enables late-stage functionalization via nucleophilic substitution (SN2) [3]. Furthermore, the difluoromethoxy (-OCF₂H) group acts as a lipophilic, metabolically stable bioisostere for methoxy groups, enhancing cellular permeability and resisting oxidative O-demethylation by cytochrome P450 enzymes.

Physicochemical & Structural Profiling

Understanding the physical parameters of this building block is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability.

Table 1: Physicochemical Properties & Reactivity Profile

PropertyValue / DescriptionImpact on Experimental Design
Molecular Formula C₁₁H₁₁BrF₂O₃Requires careful mass balance tracking during multi-step synthesis.
Molecular Weight 309.10 g/mol High molecular weight for a starting material; tracking via LC-MS is highly effective.
Hydrogen Bond Donors 0Highly lipophilic; soluble in polar aprotic solvents (DMF, ACN, THF).
Hydrogen Bond Acceptors 3Capable of interacting with metal centers (e.g., Mg²⁺/Zn²⁺ in PDE4 active sites) [1].
Storage Conditions 2–8°C, under inert gas (Ar/N₂)The aldehyde is susceptible to auto-oxidation to the corresponding carboxylic acid.

Mechanistic Rationale: The Triad of Reactivity

The utility of this compound lies in its distinct, non-interfering reactive sites. Designing a synthetic route requires exploiting these sites in the correct sequence to prevent polymerization or unwanted cross-reactivity.

Reactivity Core 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde Aldehyde Aldehyde Group (Condensation / Imine Formation) Core->Aldehyde Bromo 3-Bromopropoxy Group (SN2 Alkylation) Core->Bromo DFM Difluoromethoxy Group (Metabolic Stability) Core->DFM Het1 Nitrogen Heterocycles (e.g., Quinolines) Aldehyde->Het1 Hantzsch Reaction Het2 N-Alkylated Scaffolds (e.g., Piperazines) Bromo->Het2 Nucleophilic Attack Bio PDE4 Inhibitor Analogs DFM->Bio Pharmacophore Het1->Bio Het2->Bio

Diagram 1: Orthogonal reactivity pathways of the bifunctional building block.

  • The Aldehyde Moiety: Highly electrophilic. It undergoes rapid Knoevenagel condensations or imine formations. Because the difluoromethoxy group is electron-withdrawing, it slightly increases the electrophilicity of the aldehyde carbon compared to a standard methoxybenzaldehyde, accelerating nucleophilic attack [2].

  • The 3-Bromopropoxy Chain: A primary alkyl halide primed for SN2 reactions. It allows for the tethering of secondary amines or other heterocycles.

  • The Difluoromethoxy Group: Chemically inert under standard condensation and alkylation conditions. It is retained throughout the synthesis to serve as a critical pharmacophore in the final drug candidate.

Experimental Workflows & Protocols

The following protocols detail a two-stage approach to building complex fused heterocycles.

Workflow Start Starting Material (Aldehyde & Bromo-alkyl) Step1 Step 1: Multicomponent Condensation (Hantzsch Synthesis) Start->Step1 NH4OAc, Reflux Step2 Step 2: SN2 Alkylation (Amine Addition) Step1->Step2 K2CO3, ACN, 80°C Purification Step 3: Purification (Flash Chromatography) Step2->Purification Aqueous Workup Product Final Fused Heterocycle Purification->Product Pure Isolate

Diagram 2: Sequential workflow for multi-component heterocyclic synthesis.

Protocol A: One-Pot Multicomponent Hantzsch Synthesis of Hexahydroquinolines

Objective: Construct a 5-oxo-hexahydroquinoline (5-oxo-HHQ) core utilizing the aldehyde group, leaving the bromopropoxy group intact for downstream functionalization.

Causality Insight: We utilize a one-pot multicomponent reaction (MCR) to maximize atom economy. Ammonium acetate is chosen because it acts dually as the nitrogen source for the dihydropyridine ring and as a mild acid-base catalyst, facilitating both the initial Knoevenagel condensation and the subsequent Michael addition without degrading the primary alkyl bromide [2].

Materials:

  • 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq, 10 mmol)

  • 1,3-Cyclohexanedione (1.0 eq, 10 mmol)

  • Alkyl acetoacetate (e.g., ethyl acetoacetate) (1.0 eq, 10 mmol)

  • Ammonium acetate (1.5 eq, 15 mmol)

  • Ethanol (Absolute, 30 mL)

Step-by-Step Procedure:

  • Initiation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 30 mL of absolute ethanol.

  • Reagent Addition: Dissolve 10 mmol of the benzaldehyde building block in the ethanol. Sequentially add 1,3-cyclohexanedione, ethyl acetoacetate, and ammonium acetate.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) under a nitrogen atmosphere.

  • Monitoring: Stir at reflux for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Hexane:Ethyl Acetate, 3:1 v/v) or LC-MS.

  • Precipitation: Upon completion, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes. The fused hexahydroquinoline derivative will typically precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL) and water (20 mL) to remove unreacted ammonium salts, and dry under high vacuum.

Protocol B: Late-Stage SN2 Functionalization

Objective: Alkylate a secondary amine (e.g., N-methylpiperazine) using the pendant 3-bromopropoxy chain of the newly synthesized heterocycle.

Causality Insight: Acetonitrile (ACN) is selected as the solvent because its polar aprotic nature poorly solvates anions, dramatically increasing the nucleophilicity of the incoming amine. Potassium carbonate (K₂CO₃) is used as a mild, heterogeneous base to scavenge the generated hydrobromic acid (HBr). A stronger base (like NaOH) is avoided to prevent base-catalyzed degradation of the dihydropyridine core or elimination (E2) side reactions [3].

Table 2: Optimization of SN2 Alkylation Conditions

SolventBaseTemperatureTimeYield (%)Observation
MethanolEt₃NReflux (65°C)12 h45%Protic solvent hinders nucleophile; slow reaction.
DMFCs₂CO₃90°C4 h68%Fast reaction, but minor E2 elimination observed.
Acetonitrile K₂CO₃ 80°C 6 h 88% Optimal balance of rate and minimal side reactions.

Step-by-Step Procedure:

  • Preparation: In a 50 mL dry flask, dissolve the bromopropoxy-substituted heterocycle from Protocol A (1.0 eq, 5 mmol) in 20 mL of anhydrous Acetonitrile.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (2.5 eq, 12.5 mmol). Stir for 10 minutes at room temperature.

  • Nucleophile Addition: Add the secondary amine (e.g., N-methylpiperazine) (1.2 eq, 6 mmol) dropwise.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 6 hours under an inert atmosphere.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Dichloromethane:Methanol, 95:5 to 90:10 gradient) to yield the final target compound.

Trustworthiness & Validation Checks

To ensure the integrity of the synthesized compounds, the following self-validating analytical checks must be performed:

  • ¹H NMR Verification: The disappearance of the aldehyde proton signal (~9.8 ppm) confirms the success of Protocol A. In Protocol B, the shift of the -CH₂-Br protons from ~3.5 ppm to ~2.4 ppm (adjacent to the newly attached nitrogen) confirms successful SN2 alkylation.

  • ¹⁹F NMR: The difluoromethoxy group should appear as a distinct doublet or triplet (due to coupling with the proton) around -80 to -85 ppm, confirming the pharmacophore remains intact throughout both harsh thermal and basic conditions.

References

  • LookChem. 4-Difluoromethoxy-3-hydroxybenzaldehyde (CAS 151103-08-1) and related PDE4 intermediates. URL:[Link]

  • ResearchGate. Synthesis, characterization, crystal structure and Hirshfeld surface analysis of isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. URL:[Link]

  • Google Patents.WO2017066227A1 - Compounds useful as immunomodulators.
Method

synthesis of novel kinase inhibitors using 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Application Note: Synthesis of Novel EGFR/VEGFR Tyrosine Kinase Inhibitors Utilizing 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Novel EGFR/VEGFR Tyrosine Kinase Inhibitors Utilizing 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals.

Overview & Strategic Rationale

The development of small-molecule kinase inhibitors frequently requires the delicate balancing of target affinity, aqueous solubility, and metabolic stability. While the ATP-binding hinge region of kinases (such as EGFR, VEGFR, and RAF) is typically targeted by planar heterocyclic cores (e.g., quinazolines, pyrimidines), the solvent-exposed channel offers a critical vector for installing solubilizing groups[1].

This application note details a highly efficient, modular synthetic workflow utilizing 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 1422361-81-6) [2] as a bifunctional building block. By leveraging the orthogonal reactivity of its primary alkyl bromide and aryl aldehyde moieties, researchers can rapidly assemble diverse libraries of solvent-channel binding kinase inhibitors.

Pharmacophore Modeling: The Role of the Difluoromethoxy Group

The incorporation of the difluoromethoxy (–OCF₂H) group is a deliberate structural choice[3]:

  • Metabolic Stability: Unlike standard methoxy groups, which are highly susceptible to CYP450-mediated oxidative O-demethylation, the strong electron-withdrawing nature of the fluorine atoms protects the carbon-hydrogen bond, significantly increasing the biological half-life of the inhibitor.

  • Conformational Locking & Hydrogen Bonding: The –OCF₂H group acts as a bioisostere for halogens. The remaining C–H bond is highly polarized and can act as a weak hydrogen-bond donor to structured water molecules within the kinase binding pocket, while the oxygen remains a weak hydrogen-bond acceptor[3].

  • Lipophilicity Modulation: It fine-tunes the overall LogD of the molecule, enhancing cellular permeability without the extreme lipophilicity penalty of a trifluoromethoxy (–OCF₃) group.

Biological Pathway & Target Rationale

To contextualize the utility of these synthesized compounds, Figure 1 illustrates the targeted biological pathway. By appending our difluoromethoxy building block to a 4-anilinoquinazoline core, we generate potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), effectively shutting down the downstream MAPK cascade responsible for tumor cell proliferation.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Binds Grb2 Grb2 / SOS EGFR->Grb2 Phosphorylation Inhibitor Novel Difluoromethoxy Kinase Inhibitor Inhibitor->EGFR ATP-competitive Inhibition Ras Ras (GTPase) Grb2->Ras Activation Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Figure 1: The EGFR/MAPK signaling cascade and the targeted ATP-competitive inhibition by the novel difluoromethoxy-functionalized derivatives.

Synthetic Strategy & Logical Design

The synthetic logic relies on a two-step functionalization of a pre-formed kinase core (e.g., 4-(3-chloro-4-fluoroanilino)quinazolin-7-ol).

  • Step 1: The 3-bromopropoxy chain acts as an ideal electrophile for an S_N2 reaction with the phenolic hydroxyl of the kinase core. The 3-carbon linker is the optimal length to bridge the hinge-binding region and the solvent channel without introducing an excessive entropic penalty.

  • Step 2: The pendant benzaldehyde is subjected to a late-stage reductive amination[4]. This allows for the rapid, parallel installation of various basic amines (morpholine, piperazine, dimethylamine), which are crucial for improving aqueous solubility and forming salt bridges with solvent-exposed acidic residues on the kinase surface.

Synthesis_Workflow Core Quinazolin-7-ol Core (Hinge Binder) Intermediate Alkylated Aldehyde Intermediate Core->Intermediate K2CO3, DMF SN2 Alkylation Linker 3-(3-Bromopropoxy)-4- (difluoromethoxy)benzaldehyde Linker->Intermediate Final Target Kinase Inhibitor (Solvent Channel Binder) Intermediate->Final NaBH(OAc)3, DCE Reductive Amination Amine Secondary Amine (e.g., Morpholine) Amine->Final

Figure 2: Modular synthetic workflow utilizing the orthogonal reactivity of the difluoromethoxy building block.

Detailed Experimental Protocols

Note: The following protocols are engineered as self-validating systems. In-process controls (TLC/LC-MS) are embedded to ensure causality and reaction fidelity at each step.

Protocol A: Base-Promoted S_N2 O-Alkylation

Objective: Covalently link the difluoromethoxy building block to the kinase core.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-(3-chloro-4-fluoroanilino)quinazolin-7-ol (1.0 eq, 5.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (25 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq, 12.5 mmol). Stir the suspension at ambient temperature for 30 minutes. Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent competitive side reactions at the secondary amine of the anilino group. DMF effectively solvates the potassium cation, rendering the phenoxide a highly reactive "naked" nucleophile[5].

  • Alkylation: Dropwise, add 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (1.1 eq, 5.5 mmol) dissolved in 5 mL of DMF.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C for 4–6 hours. Monitor progression via LC-MS. The disappearance of the parent mass (M+H) of the quinazolinol indicates completion.

  • Workup: Cool the mixture to room temperature and pour it slowly into 150 mL of ice-cold distilled water under vigorous stirring. The intermediate will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash with copious amounts of water (to remove DMF and inorganic salts), and dry under high vacuum at 45 °C overnight.

Protocol B: Late-Stage Reductive Amination

Objective: Convert the pendant aldehyde into a basic amine tail to target the kinase solvent channel[4].

  • Imine Formation: In a 50 mL flask, dissolve the alkylated aldehyde intermediate from Protocol A (1.0 eq, 2.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (20 mL). Add Morpholine (1.5 eq, 3.0 mmol) and a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours to allow complete imine/iminium ion formation.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq, 4.0 mmol) in small portions over 10 minutes. Causality: NaBH(OAc)₃ is specifically selected because its mild reducing power selectively targets the iminium ion without reducing the difluoromethoxy group or the quinazoline core[4].

  • Reaction: Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Quench & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5 containing 1% Triethylamine) to yield the final kinase inhibitor.

Quantitative Data & Optimization

Table 1: Optimization of S_N2 Alkylation Conditions (Protocol A) The use of DMF and K₂CO₃ at 80 °C was identified as the optimal thermodynamic environment to maximize yield while suppressing competitive N-alkylation.

EntrySolventBaseTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1AcetonitrileK₂CO₃80 (Reflux)1245%88%
2DMFCs₂CO₃60862%92%
3 DMF K₂CO₃ 80 5 84% >98%
4THFNaH0 to RT431% (Side products)<70%

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀ in nM) The synthesized difluoromethoxy-morpholine derivative was evaluated against a panel of kinases using a standard FRET-based biochemical assay. It demonstrated potent, low-nanomolar inhibition comparable to clinical standards, validating the structural design.

CompoundEGFR (WT) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)VEGFR2 IC₅₀ (nM)LogD (pH 7.4)
Gefitinib (Control)1.5>10,0001,2003.2
Synthesized Derivative 2.1 85.0 410 3.8

Conclusion

The integration of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde into kinase inhibitor discovery pipelines offers a distinct advantage for medicinal chemists. The protocols outlined above provide a robust, scalable, and self-validating methodology for appending metabolically stable, lipophilic-modulating tails to hinge-binding cores. The resulting compounds exhibit excellent physicochemical properties and potent kinase inhibition, paving the way for next-generation targeted therapeutics.

References

  • 3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde - CAS 1422361-81-6 Chemical Properties Source: MolAid Database URL:[Link][2]

  • US Patent 10167279B2 - Compounds and compositions as RAF kinase inhibitors Source: Google Patents URL:[3]

  • WO Patent 2012118850A1 - Serine/threonine kinase inhibitors (Reductive Amination Protocols) Source: Google Patents URL:[4]

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Substitution on the 3-Bromopropoxy Chain

Introduction: The 3-Bromopropoxy Group as a Versatile Synthetic Handle In the landscape of drug development and materials science, the ability to covalently link molecular fragments in a controlled and efficient manner i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3-Bromopropoxy Group as a Versatile Synthetic Handle

In the landscape of drug development and materials science, the ability to covalently link molecular fragments in a controlled and efficient manner is paramount. The 3-bromopropoxy moiety (–O–CH₂CH₂CH₂–Br) represents a highly valuable and versatile electrophilic partner for constructing such linkages. As a primary alkyl bromide, the terminal carbon is unhindered and activated towards nucleophilic attack, making it an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[1][2][3][4] This application note provides a comprehensive guide to the principles and practices governing nucleophilic substitution on the 3-bromopropoxy chain, offering detailed protocols for its reaction with common nucleophiles and methods for product characterization.

The Sₙ2 mechanism, which predominates for this substrate, is a single, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[5][6] This "backside attack" occurs 180° to the carbon-bromine bond, leading to a pentacoordinate transition state.[5][6] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, a key characteristic of its bimolecular nature.[7][8] The low steric hindrance of the primary carbon center in the 3-bromopropoxy group ensures that this pathway is highly favored over competing mechanisms like Sₙ1 or elimination reactions, particularly when strong nucleophiles and appropriate solvents are employed.[3][4][9]

Core Principles for Successful Substitution

The Electrophile: Reactivity of the 3-Bromopropoxy Chain

The key to the utility of the 3-bromopropoxy group lies in its electronic and steric properties. The carbon atom bonded to the bromine is electrophilic due to the high electronegativity of the halogen.[8] Bromine is an excellent leaving group because the bromide ion (Br⁻) is a weak base and is stable in solution.[3] The three-carbon chain provides flexibility and spacing, which is often desirable in linker chemistry, while the ether linkage (R-O-) is generally stable under the neutral or basic conditions typical for Sₙ2 reactions.

The Nucleophile: Selecting the Attacking Species

A wide array of nucleophiles can be employed to displace the bromide, allowing for the introduction of diverse functional groups.[9][10] The strength of the nucleophile is a critical factor in reaction rate.

  • Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can be used, though reactions with ammonia and primary amines can lead to multiple alkylations, yielding a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts.[11][12][13] Using a large excess of the amine can favor mono-substitution.[12] The azide ion (N₃⁻) is an excellent and highly efficient nucleophile for introducing a nitrogen atom, which can subsequently be reduced to a primary amine.[9][14]

  • Sulfur Nucleophiles: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are among the most potent nucleophiles and react rapidly and cleanly with the 3-bromopropoxy group to form stable thioethers.[15][16]

  • Oxygen Nucleophiles: While alkoxides and carboxylates can be used, they are also strong bases, which can increase the likelihood of competing E2 elimination reactions, although this is less of a concern with primary halides.

The Solvent: Facilitating the Sₙ2 Pathway

The choice of solvent is crucial for an efficient Sₙ2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH₃CN) are ideal.[9][14] These solvents can solvate the counter-ion (e.g., Na⁺ or K⁺) of the nucleophilic salt but do not strongly solvate the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of substitution.

Visualizing the Sₙ2 Reaction and Workflow

To better understand the process, the following diagrams illustrate the core reaction mechanism and the general experimental procedure.

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu···CH₂(CH₂)₂-O-R···Br]δ- Nu->TS Backside Attack Substrate R-O-CH₂-CH₂-CH₂-Br Substrate->TS Product Nu-CH₂-CH₂-CH₂-O-R TS->Product Bond Formation/ Bond Breaking LG Br⁻ TS->LG

Caption: The concerted Sₙ2 mechanism on the 3-bromopropoxy chain.

experimental_workflow start Dissolve Substrate & Nucleophile in Polar Aprotic Solvent react React at RT or with Gentle Heating (e.g., 40-60 °C) under Inert Atmosphere start->react monitor Monitor Reaction Progress via TLC react->monitor workup Aqueous Work-up (Quench & Extract) monitor->workup Upon Completion purify Purify Product (e.g., Flash Chromatography) workup->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium azide is highly toxic and can form explosive heavy metal azides; handle with extreme care.[14]

Protocol 1: Synthesis of an Alkyl Azide via Azidation

This protocol details the reaction of a 3-bromopropoxy-functionalized molecule (R-O-(CH₂)₃-Br) with sodium azide (NaN₃).

Materials and Reagents Supplier Grade
R-O-(CH₂)₃-Br (Substrate)N/ASynthesis Grade
Sodium Azide (NaN₃)Sigma-Aldrich≥99.5%
Dimethylformamide (DMF)Fisher ScientificAnhydrous, ≥99.8%
Ethyl AcetateVWRACS Grade
Deionized WaterIn-houseN/A
Brine (Saturated NaCl)In-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-AldrichACS Grade

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 3-bromopropoxy substrate (1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the substrate (concentration ~0.2 M).

  • Add sodium azide (1.5 eq) to the stirring solution.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up: After completion, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 5x the volume of DMF).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[17]

Protocol 2: Synthesis of a Thioether via Thiolation

This protocol describes the reaction with a generic thiol (R'-SH).

Materials and Reagents Supplier Grade
R-O-(CH₂)₃-Br (Substrate)N/ASynthesis Grade
Thiol (R'-SH)Sigma-Aldrich≥98%
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrous Powder
Acetonitrile (CH₃CN)VWRAnhydrous, ≥99.8%
Dichloromethane (DCM)Fisher ScientificACS Grade
Deionized WaterIn-houseN/A
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-AldrichACS Grade

Procedure:

  • Reaction Setup: To a round-bottom flask, add the thiol (1.1 eq) and anhydrous acetonitrile (concentration ~0.3 M).

  • Add finely ground anhydrous potassium carbonate (2.0 eq) to the solution. This will deprotonate the thiol to form the more nucleophilic thiolate in situ.

  • Add the 3-bromopropoxy substrate (1.0 eq) to the stirring suspension.

  • Reaction: Stir the reaction vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor for the consumption of the starting bromide by TLC.

  • Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water (2x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude thioether.

  • Purification: If necessary, purify the product by flash column chromatography.

Protocol 3: Synthesis of an Amine via Amination

This protocol outlines the reaction with a secondary amine (R'₂NH) to form a tertiary amine.

Materials and Reagents Supplier Grade
R-O-(CH₂)₃-Br (Substrate)N/ASynthesis Grade
Secondary Amine (R'₂NH)Sigma-Aldrich≥99%
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrous Powder
Acetonitrile (CH₃CN)VWRAnhydrous, ≥99.8%
Ethyl AcetateVWRACS Grade
Deionized WaterIn-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-AldrichACS Grade

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-bromopropoxy substrate (1.0 eq) in anhydrous acetonitrile (concentration ~0.2 M).

  • Add the secondary amine (2.5 eq). Using an excess of the amine helps to drive the reaction to completion and acts as a base to neutralize the HBr formed.[12]

  • Add anhydrous potassium carbonate (2.0 eq) as an additional, non-nucleophilic base.

  • Reaction: Heat the mixture to 50 °C and stir for 8-12 hours, or until TLC indicates completion.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess amine.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude tertiary amine product by flash column chromatography.

Data Summary and Product Characterization

The success of a nucleophilic substitution reaction must be validated through rigorous analytical characterization.[18]

Table 1: Representative Reaction Conditions and Expected Outcomes
Reaction Nucleophile (eq) Base (eq) Solvent Temp (°C) Time (h) Typical Yield
AzidationNaN₃ (1.5)N/ADMF604-6>90%
ThiolationR'-SH (1.1)K₂CO₃ (2.0)CH₃CN252-4>85%
AminationR'₂NH (2.5)K₂CO₃ (2.0)CH₃CN508-1270-85%
Analytical Characterization Guide
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling sign of a successful reaction is the disappearance of the triplet signal corresponding to the –CH₂–Br protons (typically found around δ 3.4-3.6 ppm). A new signal will appear for the –CH₂–Nu protons, with a chemical shift dependent on the new functional group (e.g., ~δ 3.3 ppm for –CH₂–N₃, ~δ 2.6 ppm for –CH₂–SR').

    • ¹³C NMR: Similarly, the signal for the C-Br carbon (~30-35 ppm) will disappear and be replaced by a signal for the C-Nu carbon at a characteristic chemical shift.[18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized product, matching the calculated molecular formula.[19]

  • Infrared (IR) Spectroscopy: IR is particularly useful for identifying specific functional groups. For the azidation product, a very strong, sharp absorption band will appear around 2100 cm⁻¹, which is characteristic of the azide (N≡N) stretch.[20]

logic_diagram Substrate Substrate (1° Alkyl Bromide) Mechanism Sₙ2 Mechanism Substrate->Mechanism Low Steric Hindrance Nucleophile Nucleophile Nucleophile->Mechanism Strong & Unhindered Solvent Solvent Solvent->Mechanism Polar Aprotic (e.g., DMF, CH₃CN) Outcome High Yield & Clean Reaction Mechanism->Outcome

Caption: Key factors influencing a successful Sₙ2 reaction outcome.

References

  • Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate. Retrieved from [Link]

  • Ashenhurst, J. (2026, January 9). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Organic Chemistry I. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Retrieved from [Link]

  • (n.d.). Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]

  • (n.d.). Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • Pardasani, P., & Chattaraj, P. K. (2002, December 28). Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. The Journal of Physical Chemistry A. Retrieved from [Link]

  • (n.d.). Nucleophilic Substitution of Alkyl Halides. Universal Class. Retrieved from [Link]

  • Ashenhurst, J. (2025, November 20). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. Retrieved from [Link]

  • (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]

  • Soderberg, T. (n.d.). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • PTC Organics. (n.d.). PTC Azide-Bromide Substitution. Retrieved from [Link]

  • (2022, August 28). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Gani, A. M., & Zoorob, H. H. (1971). The use of 3-bromopropionic acid for the determination of protein thiol groups. PMC - NIH. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Retrieved from [Link]

  • (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Retrieved from [Link]

  • Reissig, H.-U., et al. (n.d.). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. PMC. Retrieved from [Link]

  • Mahmoud, A. R. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Retrieved from [Link]

  • Dey, S. (2015). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2016). Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile. Chinese Chemical Letters. Retrieved from [Link]

  • Dey, S. (n.d.). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. SciSpace. Retrieved from [Link]

  • Kubota, K., et al. (n.d.). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. PMC. Retrieved from [Link]

  • AZoM. (2018, August 14). Benchtop NMR and Nucleophilic Substitution. Retrieved from [Link]

  • van der Wal, S., et al. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Retrieved from [Link]

  • (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Retrieved from [Link]

  • Chemistry Guru. (n.d.). Nucleophilic Substitution of Amine. Retrieved from [Link]

  • (2019, June 5). 23.15: Preparation of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

  • Study Mind. (2022, April 19). Amines - Amine Synthesis (A-Level Chemistry). Retrieved from [Link]

  • Sowan, N., et al. (n.d.). Redox Initiation of Bulk Thiol-Ene Polymerizations. PMC. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amines - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Fabris, D. (n.d.). The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Welcome to the Technical Support and Troubleshooting Center for the synthesis and purification of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 1422361-81-6). This compound is a critical phenyl alkyl ketone in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis and purification of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 1422361-81-6). This compound is a critical phenyl alkyl ketone intermediate utilized in the development of phosphodiesterase-4 (PDE4) inhibitors, including roflumilast and its analogs[1].

This guide is designed for drug development professionals and synthetic chemists scaling up this O-alkylation reaction. It provides mechanistic insights, validated purification protocols, and targeted troubleshooting for common reaction byproducts.

Reaction Overview & Mechanistic Pathway

The standard synthesis involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde (CAS: 151103-08-1) with 1,3-dibromopropane (CAS: 109-64-8) in the presence of a mild base such as potassium carbonate (K₂CO₃) in refluxing acetonitrile.

Because 1,3-dibromopropane is a bifunctional electrophile, the reaction is highly susceptible to over-alkylation (dimerization), leading to the formation of 1,3-bis(2-(difluoromethoxy)-5-formylphenoxy)propane.

Reaction pathway showing target synthesis and major byproduct formation.

Quantitative Data Summary

To effectively separate the components, we must exploit their divergent physicochemical properties. The unreacted phenol is weakly acidic, the target is a neutral mono-halide, and the dimer is a bulky, non-polar bis-ether.

ComponentRoleMolecular WeightBoiling PointpKa / NatureEst. TLC R_f (Hex:EtOAc 3:1)
4-Difluoromethoxy-3-hydroxybenzaldehyde Starting Material188.13 g/mol ~260 °C7.85 ± 0.35 (Acidic)0.35
1,3-Dibromopropane Alkylating Agent201.89 g/mol 167 °CNeutral0.90
3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde Target Product309.11 g/mol >300 °CNeutral0.60
1,3-bis(2-(difluoromethoxy)-5-formylphenoxy)propane Dimer Byproduct416.33 g/mol >450 °CNeutral0.45

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak at m/z ~417 [M+H]+ corresponding to the dimer byproduct. How do I prevent this during the reaction? A: Dimerization is caused by a high local concentration of the phenoxide ion relative to the alkylating agent.

  • Causality: If 1,3-dibromopropane is not in sufficient excess, the newly formed mono-alkylated product (which now has a highly reactive terminal primary bromide) competes with 1,3-dibromopropane to react with the remaining phenoxide.

  • Solution: Always use a stoichiometric excess of 1,3-dibromopropane (typically 2.0 to 3.0 equivalents)[1]. Furthermore, add the K₂CO₃ base in portions, or slowly dose the phenol into a refluxing solution of the dibromide and base. This keeps the steady-state concentration of the reactive phenoxide low.

Q2: I have successfully minimized the dimer, but now I have a large amount of unreacted 1,3-dibromopropane. Rotary evaporation at 40 °C isn't removing it. What is the best approach? A: 1,3-dibromopropane has a relatively high boiling point (167 °C at 760 mmHg).

  • Causality: Standard rotary evaporation under a moderate house vacuum (e.g., 50-100 mbar) is insufficient to volatilize it.

  • Solution: You must utilize high-vacuum distillation (e.g., <5 mbar at 60-70 °C) to strip the excess alkyl halide. Alternatively, if scaling up, the target compound can be precipitated directly, leaving the highly soluble 1,3-dibromopropane in the mother liquor (see Protocol below).

Q3: How can I selectively remove unreacted 4-difluoromethoxy-3-hydroxybenzaldehyde without using column chromatography? A: Exploit the acidity of the free phenolic hydroxyl group.

  • Causality: The starting material has a predicted pKa of 7.85. At a pH of >10, the phenol is deprotonated to form a water-soluble phenoxide salt. The target product, lacking an acidic proton, remains completely organic-soluble.

  • Solution: Perform a liquid-liquid extraction using 0.5 M aqueous NaOH. This self-validating step ensures that any phenol is partitioned into the aqueous waste.

Validated Purification Protocol

To facilitate large-scale production and avoid the bottleneck of silica gel column chromatography, the following self-validating workflow utilizes liquid-liquid extraction and recrystallization to achieve >99% purity.

Step-by-step downstream purification workflow for the target intermediate.

Step-by-Step Methodology

Phase 1: Quench and Solvent Exchange

  • Cool the reaction mixture (refluxing acetonitrile) to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts (KBr and unreacted K₂CO₃).

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile solvent.

  • Redissolve the resulting crude oil in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

Phase 2: Alkaline Wash (Phenol Removal) 5. Transfer the EtOAc solution to a separatory funnel. 6. Wash the organic layer with 0.5 M NaOH (aqueous) (3 x 5 mL per gram of crude).

  • In-Process Control (IPC): Spot the organic layer on a TLC plate (Hexane:EtOAc 3:1). The spot at R_f 0.35 (UV active) should be completely absent. If present, repeat the NaOH wash.
  • Wash the organic layer with brine (saturated NaCl) to neutralize the pH, then dry over anhydrous Na₂SO₄.

Phase 3: High-Vacuum Stripping (Alkyl Halide Removal) 8. Filter the drying agent and concentrate the EtOAc under standard rotary evaporation. 9. Apply high vacuum (< 5 mbar) and heat the flask to 65 °C for 2-3 hours to distill off the excess 1,3-dibromopropane.

  • Validation: The mass of the crude should stabilize, and the distinct, sweet chemical odor of the dibromide should dissipate.

Phase 4: Recrystallization (Dimer Removal) 10. Dissolve the crude, stripped oil in a minimum amount of hot EtOAc (approx. 60 °C). 11. Slowly add warm Heptane dropwise until the solution becomes slightly cloudy (the cloud point). 12. Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours to induce crystallization.

  • Causality: The dimer byproduct is significantly more lipophilic and less crystalline than the mono-alkylated target. It will remain dissolved in the Heptane/EtOAc mother liquor while the target compound precipitates as a white powder.
  • Filter the crystals under vacuum, wash with ice-cold Heptane, and dry under vacuum at 40 °C overnight.

References

  • LookChem. "4-Difluoromethoxy-3-hydroxybenzaldehyde (CAS 151103-08-1) Chemical Properties and Synthesis." LookChem Database. Available at:[Link]

  • Google Patents. "WO2013021021A1 - Novel soft pde4 inhibitors." World Intellectual Property Organization.

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Technical Support Center: Aromatic Aldehyde Troubleshooting &amp; FAQs

Welcome to the Technical Support Center. Aromatic aldehydes (such as benzaldehyde and its substituted derivatives) are ubiquitous building blocks in organic synthesis and drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Aromatic aldehydes (such as benzaldehyde and its substituted derivatives) are ubiquitous building blocks in organic synthesis and drug development. However, their unique electronic structure—specifically the lack of α-hydrogens—makes them highly susceptible to a specific set of side reactions that can derail your synthetic workflows.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you diagnose and resolve the most common issues encountered when working with aromatic aldehydes.

Section 1: The "White Crust" Phenomenon (Auto-Oxidation)

FAQ: Why does my liquid benzaldehyde have a white crust around the cap, and how does this affect my reactions?

Answer: The white crystalline solid forming around the cap or at the bottom of your flask is benzoic acid . Aromatic aldehydes are notoriously prone to aerobic auto-oxidation. As established by Bäckström's radical chain mechanism, exposure to atmospheric oxygen (O₂) and ambient light initiates a radical process [1]. The aldehyde reacts with O₂ to form a peroxybenzoic acid intermediate. This highly reactive peracid then reacts with a second molecule of benzaldehyde, yielding two molecules of benzoic acid.

If left unpurified, the acidic environment can prematurely quench base-catalyzed reactions, alter the stoichiometry of your reagents, and introduce unwanted nucleophiles into your mixture.

Data Summary: Impact of Storage Conditions on Auto-Oxidation

To minimize degradation, storage conditions must be strictly controlled. Below is a quantitative summary of how environmental factors influence the oxidation rate of benzaldehyde.

Storage ConditionRadical InitiationRelative Oxidation RateRecommended Action
Air + Ambient Light HighVery Fast (Days)Avoid entirely.
Air + Dark ModerateModerate (Weeks)Purify immediately before use.
Argon/N₂ + Dark LowSlow (Months)Standard laboratory storage.
Argon/N₂ + Dark + BHT Very LowStable (Years)Best for long-term storage.
Troubleshooting Protocol: Purification of Degraded Benzaldehyde

To salvage oxidized benzaldehyde, you must remove the benzoic acid. This protocol utilizes a self-validating acid-base extraction: the evolution of CO₂ gas serves as a visual indicator of the neutralization process [2].

Step-by-Step Methodology:

  • Dissolution (Optional): If purifying a small volume (<10 mL), dilute the crude benzaldehyde in an equal volume of diethyl ether or dichloromethane (DCM) to reduce viscosity. For larger volumes, the neat liquid can be used.

  • Basic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 10% aqueous sodium carbonate (Na₂CO₃).

  • Neutralization: Stopper the funnel and shake vigorously. Crucial Step: Vent the funnel frequently to release the CO₂ gas generated by the neutralization of benzoic acid. Continue washing with fresh Na₂CO₃ aliquots until no more gas evolves.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer (which now contains water-soluble sodium benzoate). Wash the organic layer once with brine.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) and swirl until the drying agent flows freely (indicating all water is absorbed). Filter the mixture.

  • Vacuum Distillation: Transfer the filtrate to a round-bottom flask. Distill the benzaldehyde under reduced pressure (vacuum) and an inert atmosphere (N₂/Ar) to prevent re-oxidation at high temperatures. Pure benzaldehyde distills at ~62°C at 10 mmHg.

Purification Start Crude Benzaldehyde (Contains Benzoic Acid) Wash Wash with 10% Na2CO3 (Aqueous) Start->Wash Sep Phase Separation Wash->Sep Aqueous Aqueous Layer (Sodium Benzoate) Sep->Aqueous Discard/Recover Organic Organic Layer (Benzaldehyde) Sep->Organic Retain Dry Dry over MgSO4 & Filter Organic->Dry Distill Vacuum Distillation (Under N2/Ar) Dry->Distill Pure Pure Benzaldehyde (Store over inert gas) Distill->Pure

Step-by-step workflow for the removal of benzoic acid and purification of benzaldehyde.

Section 2: The Cannizzaro Side-Reaction (Base-Catalyzed Disproportionation)

FAQ: I attempted a base-catalyzed aldol condensation with benzaldehyde, but my yield is low, and I isolated benzyl alcohol. What happened?

Answer: You have inadvertently triggered the Cannizzaro reaction . Because aromatic aldehydes lack α-hydrogens, they cannot form enolates. When exposed to strong aqueous or alcoholic bases (like NaOH or KOH), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate that collapses, forcing a hydride transfer to a second molecule of the aldehyde [3].

The result is a redox disproportionation where one aldehyde molecule is oxidized to a carboxylate (benzoate) and the other is reduced to an alkoxide (benzyl alcohol), ultimately yielding a 1:1 mixture of acid and alcohol.

Data Summary: Base Selection vs. Cannizzaro Risk

To prevent the Cannizzaro reaction during cross-aldol condensations, you must carefully select your base and control the order of addition.

Base TypepKa (Conjugate Acid)Enolization CapabilityCannizzaro Risk
NaOH / KOH (Aqueous) ~14Low (Aqueous)High (Drives disproportionation)
Na₂CO₃ / K₂CO₃ ~10.3ModerateLow (Requires prolonged heating)
LDA / LiHMDS ~36High (Kinetic)None (Too bulky, strictly acts as base)
Triethylamine (TEA) ~10.7ModerateNone (Non-nucleophilic)
Troubleshooting Guide: Avoiding the Cannizzaro Reaction
  • Pre-form the Enolate: Instead of mixing the aldehyde, ketone, and base together, use a strong, bulky base like Lithium diisopropylamide (LDA) to quantitatively pre-form the enolate of your ketone at -78°C. Once the enolate is formed, add the benzaldehyde dropwise. This ensures the aldehyde never encounters free hydroxide ions.

  • Use Weaker Bases: If performing a Claisen-Schmidt condensation, use weaker bases like K₂CO₃ or amine bases (e.g., pyrrolidine) which are less nucleophilic and significantly reduce the rate of hydride transfer.

Section 3: Unwanted Benzoin Condensation (Dimerization)

FAQ: My aldehyde dimerized into an α-hydroxy ketone. How did this happen without intentional catalysis?

Answer: Your aldehyde has undergone a Benzoin condensation . This reaction requires a specific nucleophile to induce umpolung (polarity reversal) of the normally electrophilic carbonyl carbon [4].

If you did not intentionally add a catalyst, check your reagents and buffers. Trace amounts of cyanide (often present as an impurity in certain commercial reagents) or the presence of thiamine (Vitamin B1) in biological buffers can act as N-heterocyclic carbene (NHC) equivalents. These nucleophiles attack the aldehyde, form a cyanohydrin or Breslow intermediate, and reverse the polarity of the carbon, allowing it to attack a second aldehyde molecule.

Troubleshooting: Ensure your solvents and reagents are free of trace cyanides. If working in biocatalytic conditions, account for the reactivity of thiamine pyrophosphate (TPP) present in your enzymatic mixtures.

Visual Summary: Divergent Side-Reaction Pathways

Pathways Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) O2 O2 / Light (Radical Initiation) Aldehyde->O2 Auto-Oxidation Base Strong Base (OH-) Aldehyde->Base Nucleophilic Attack Cyanide Cyanide / NHC (Umpolung) Aldehyde->Cyanide Reversible Addition Peracid Peroxybenzoic Acid (Intermediate) O2->Peracid Chain Propagation Cannizzaro Benzyl Alcohol + Benzoate (1:1) Base->Cannizzaro Hydride Transfer Benzoin Benzoin (Dimerization) Cyanide->Benzoin Carbanion Attack Acid Benzoic Acid (Auto-Oxidation) Peracid->Acid Reacts with Aldehyde

Divergent side-reaction pathways of aromatic aldehydes based on environmental conditions.

References

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways Organic Process Research & Development - ACS Publications[Link]

  • Synthetic applications of the Cannizzaro reaction Beilstein Journal of Organic Chemistry[Link]

  • Benzoin Condensation: Mechanism and Applications Organic Chemistry Portal[Link]

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected side reactions or degradation when utilizing 3-(3-Bromopropoxy)-4-(difluoromethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected side reactions or degradation when utilizing 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde . This highly versatile building block is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors[1]. However, its trifunctional nature—comprising an electrophilic aldehyde, an alkyl bromide, and a difluoromethoxy ether—requires precise pH control to prevent chemoselectivity failures.

This guide provides a causality-driven breakdown of the molecule's stability under acidic and basic conditions, ensuring your synthetic workflows are both predictable and self-validating.

Part 1: Interactive Troubleshooting & FAQ

Q1: Why do I observe multiple degradation products when exposing this compound to strong bases like sodium hydroxide (NaOH)? A1: The degradation is two-fold, driven by the distinct vulnerabilities of the aldehyde and the alkyl bromide.

  • The Aldehyde: Because this benzaldehyde derivative lacks alpha-protons, it cannot undergo enolization. When exposed to strong hydroxide bases, it undergoes the Cannizzaro reaction . The hydroxide nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that transfers a hydride to a second aldehyde molecule. This disproportionation yields an equimolar mixture of the corresponding carboxylic acid and benzyl alcohol.

  • The Alkyl Bromide: The 3-bromopropoxy group contains a primary alkyl bromide. Under strongly basic conditions, hydroxide acts as a potent nucleophile, driving an irreversible SN2 hydrolysis to form a primary alcohol[2].

Q2: Is the difluoromethoxy (-OCF₂H) group at risk of hydrolysis under standard acidic or basic workups? A2: Fortunately, no. The difluoromethoxy group is exceptionally robust. In medicinal chemistry, the -OCF₂H motif is deliberately engineered as a metabolically stable, lipophilic bioisostere for hydroxyl and methoxy groups[3]. It acts as a lipophilic hydrogen bond donor and is highly resistant to both acidic and basic hydrolysis under standard synthetic conditions[4]. While extreme conditions (e.g., prolonged heating in concentrated strong acids) might risk ether cleavage, standard aqueous workups or mild to moderate pH ranges will not compromise the -OCF₂H moiety[5].

Q3: How can I selectively react the primary bromide (e.g., via nucleophilic substitution) without affecting the aldehyde? A3: To achieve chemoselectivity, you must modulate the basicity of your reaction environment. Avoid strong bases (NaOH, KOH) and primary amines (which will condense with the aldehyde to form imines). Instead, utilize mild, non-nucleophilic bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF). This approach provides sufficient basicity to drive the SN2 substitution at the bromide while leaving the aldehyde intact[1].

Part 2: Quantitative Stability Profiling

To assist in reaction planning, the following table summarizes the stability of each functional motif across different pH profiles.

ConditionpH RangeAldehyde Motif3-Bromopropoxy MotifDifluoromethoxy MotifSystem Recommendation
Strong Acid < 2Forms acetals (if alcohols present)StableStableUse deliberately for protection workflows.
Mild Acid 3 - 6StableStableStableOptimal for storage and mild aqueous workups.
Mild Base 8 - 10StableSusceptible to strong nucleophilesStableOptimal for selective SN2 at the bromide.
Strong Base > 12Cannizzaro degradationSN2 Hydrolysis / E2 EliminationStableAvoid. Leads to complex degradation mixtures.

Part 3: Mechanistic Visualizations

Degradation A 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde B Strong Base (NaOH / KOH) A->B Exposure C Aldehyde Motif B->C D Bromopropoxy Motif B->D E Difluoromethoxy Motif B->E F Cannizzaro Disproportionation C->F pH > 12 G SN2 Hydrolysis / E2 Elimination D->G Nucleophile H Stable (Bioisostere) E->H Resistant

Fig 1. Degradation pathways of the compound under strong basic conditions.

Workflow S Target Reaction Planning Q Which functional group is the target? S->Q Ald Target: Aldehyde Q->Ald Bro Target: Alkyl Bromide Q->Bro P1 Protocol A: Acidic Acetalization (Use pTSA, Toluene, Dean-Stark) Ald->P1 W1 Avoid Strong Acids (HBr, HI) to prevent ether cleavage Ald->W1 P2 Protocol B: Mild Base Substitution (Use K2CO3, MeCN, 60°C) Bro->P2 W2 Avoid Strong Bases (NaOH) to prevent Cannizzaro Bro->W2

Fig 2. Decision matrix for selective functionalization and protection workflows.

Part 4: Experimental Protocols

Protocol A: Chemoselective Acetal Protection of the Aldehyde (Acidic Conditions)

Objective: Temporarily mask the aldehyde to allow aggressive transformations at the alkyl bromide without risking Cannizzaro degradation. Causality: Acetalization is a reversible, acid-catalyzed process. By using a catalytic amount of p-toluenesulfonic acid (pTSA) and removing water via a Dean-Stark apparatus, Le Chatelier's principle drives the equilibrium toward the protected acetal, leaving the bromide and difluoromethoxy groups untouched.

Step-by-Step Methodology:

  • Charge an oven-dried round-bottom flask with 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq) and ethylene glycol (1.5 eq).

  • Add anhydrous toluene (0.2 M) as the solvent and a catalytic amount of pTSA (0.05 eq).

  • Attach a Dean-Stark trap filled with toluene and fit a reflux condenser.

  • Heat the mixture to reflux (approx. 110°C) until water ceases to collect in the trap (typically 2-4 hours).

  • Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the pTSA (preventing reverse hydrolysis during workup).

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Nucleophilic Substitution of the Bromide (Mild Basic Conditions)

Objective: Displace the bromide with a target nucleophile while preserving the unprotected aldehyde. Causality: Potassium carbonate (K₂CO₃) is a mild base that can deprotonate acidic nucleophiles (like phenols or thiols) to form active nucleophiles without providing the hydroxide ions necessary to trigger the Cannizzaro reaction at the aldehyde[1].

Step-by-Step Methodology:

  • Dissolve your target nucleophile (1.1 eq) in anhydrous acetonitrile (MeCN) under an inert nitrogen atmosphere.

  • Add finely powdered, anhydrous K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature to pre-form the nucleophile salt.

  • Add 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq) to the suspension.

  • Heat the reaction mixture to 60°C and monitor via TLC or LC-MS. Self-Validation Check: Do not exceed 70°C, as elevated temperatures can induce unwanted thermal degradation or side reactions.

  • Upon completion (typically 1.5 to 3 hours), cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts[1].

  • Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography.

References

  • Cas 151103-08-1,4-Difluoromethoxy-3-hydroxybenzaldehyde | lookchem LookChem
  • (A) Hydrogen bond acidity of difluoromethyl compounds. (B)...
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition N
  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept ACS Public
  • Basic Hydrolysis of Esters - Saponific

Sources

Optimization

Technical Support Center: Preventing Aldehyde Oxidation in Synthesis &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexplained yield drops, complex side-product mixtures, or degraded stock solutions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexplained yield drops, complex side-product mixtures, or degraded stock solutions. In many cases, these issues trace back to a single, highly reactive functional group: the aldehyde.

Aldehydes are notoriously susceptible to autooxidation. In the presence of molecular oxygen ( O2​ ), trace metals or light initiate a radical chain reaction that rapidly converts aldehydes into carboxylic acids. To maintain scientific integrity and experimental reproducibility, we must implement causality-driven interventions to either remove oxygen, quench radicals, or chemically mask the carbonyl carbon.

This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to secure your workflows against aldehyde degradation.

Strategic Decision Matrix

Choosing the right prevention strategy depends on the operational context of your experiment. The logic flow below outlines the primary interventions based on whether you are preparing a solvent for an active reaction, executing a multi-step synthesis, or archiving a stock solution.

StorageLogic Start Aldehyde Oxidation Prevention Strategy Cond1 Active Reaction (Inert Environment) Start->Cond1 Solvent Prep Cond2 Multi-Step Synthesis (Harsh Conditions) Start->Cond2 Synthesis Cond3 Long-Term Storage (Stock Solutions) Start->Cond3 Archiving Action1 Freeze-Pump-Thaw Degassing (<1 ppm O₂) Cond1->Action1 Action2 Acetal Protection (p-TsOH, Diol) Cond2->Action2 Action3 Add 0.01-0.1% BHT Store at -20°C under Ar Cond3->Action3

Caption: Decision matrix for aldehyde handling, protection, and storage workflows.

Troubleshooting Guide: Solvent Degassing

Problem: Your transition-metal-catalyzed reaction involving an aldehyde substrate is failing due to premature oxidation, despite purging the headspace with Argon. Causality: Purging only removes headspace oxygen. Perfluorocarbons and many organic solvents act as massive reservoirs for dissolved oxygen, which continuously leaches into the reaction mixture to initiate radical autooxidation[1]. Solution: You must actively extract dissolved oxygen from the solvent matrix.

Quantitative Comparison of Degassing Methods

To select the appropriate degassing method, compare the final oxygen concentrations and operational trade-offs summarized below[1]:

Degassing MethodEstimated Final O2​ (ppm)Time RequiredAdvantagesDisadvantages
Freeze-Pump-Thaw (3 cycles) < 145–90 minHighly effective; minimizes solvent loss.Time-consuming; requires liquid N2​ .
Inert Gas Sparging 2 – 530–60 minSuitable for large volumes; simple setup.Less effective; potential for solvent evaporation.
Applying a Vacuum 5 – 1015–30 minFaster for moderate degassing.May not remove all O2​ ; high risk of solvent loss.

Experimental Protocols

Protocol A: Freeze-Pump-Thaw Degassing (The Gold Standard)

Causality: By freezing the solvent with liquid nitrogen, the vapor pressure of the liquid drops to near zero. This allows you to apply a high vacuum to evacuate non-condensable gases (like O2​ ) without boiling away your solvent[2].

FPT_Workflow Step1 1. Freeze Submerge in Liquid N₂ Step2 2. Pump Apply Vacuum (10-30 min) Step1->Step2 Step3 3. Thaw Warm Water Bath Step2->Step3 Decision Gas bubbles evolving? Step3->Decision Decision->Step1 Yes (Repeat >3x) Done 4. Backfill with Argon Ready for Reaction Decision->Done No (Self-Validated)

Caption: Step-by-step logical workflow and self-validation loop for Freeze-Pump-Thaw degassing.

Step-by-Step Methodology:

  • Preparation: Place the solvent in a Schlenk flask. Critical: Do not fill the flask to more than 50% of its volume. Overfilled flasks frequently shatter due to liquid expansion during the freezing or thawing phases[3],[2]. Ensure the stopcock is closed.

  • Freeze: Connect the flask to a Schlenk line. Submerge the flask in liquid nitrogen until the solvent is completely frozen solid[4].

  • Pump: Open the stopcock to the vacuum line and pump off the atmosphere for 10–30 minutes to remove headspace and surface-trapped oxygen[4].

  • Isolate: Close the stopcock to isolate the flask from the vacuum.

  • Thaw: Remove the liquid nitrogen bath and thaw the solvent using a tepid water bath. You will observe gas bubbles evolving as dissolved oxygen escapes the liquid matrix[3].

  • Self-Validation Check: Repeat steps 2 through 5 for a minimum of three cycles. The system is self-validating: the protocol is complete when you no longer observe any evolution of gas bubbles during the thawing phase[3],[4].

  • Backfill: Fill the flask with inert gas (Nitrogen or Argon) and seal[3].

Protocol B: Acetal Protection of Aldehydes

Causality: During multi-step synthesis, maintaining an inert atmosphere is often insufficient if subsequent steps involve harsh oxidants or nucleophiles. By reacting the aldehyde with a diol (e.g., ethylene glycol) in the presence of an acid catalyst (like p-Toluenesulfonic acid, p-TsOH), the highly reactive sp2 carbonyl carbon is temporarily masked as a stable sp3 cyclic acetal[5],[6].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the aldehyde (1.0 equiv), ethylene glycol (1.2 equiv), and a catalytic amount of p-TsOH·H₂O (0.1 equiv) in anhydrous toluene[5].

  • Azeotropic Distillation: Heat the mixture to reflux. The reaction produces water as a byproduct, which is azeotropically removed and collected in the Dean-Stark trap to drive the equilibrium forward[5],[7].

  • Self-Validation Check 1 (Reaction Completion): The reaction validates its own completion physically. When water ceases to accumulate in the Dean-Stark trap, the equilibrium has fully shifted to the acetal product[5],[7].

  • Work-Up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine[7].

  • Self-Validation Check 2 (Stability Assurance): The basic sodium bicarbonate wash is an absolute requirement. It neutralizes the p-TsOH catalyst. If this step is skipped, the residual acid will catalyze immediate deprotection back to the aldehyde during rotary evaporation[5].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[7].

Frequently Asked Questions (FAQs)

Q: How should I store my neat aliphatic and aromatic aldehyde stock solutions to prevent degradation? A: For long-term storage, aldehydes should be kept under an inert atmosphere (Argon) at -20°C to -80°C. If storing in solution, utilize aprotic solvents (like DMSO or DMF) rather than protic solvents to minimize hydrolysis risks[8]. Crucial Intervention: Add a radical scavenger such as Butylated hydroxytoluene (BHT) at a final concentration of 0.01% to 0.1% to your stock solution. BHT intercepts the peroxy radicals, terminating the autooxidation chain reaction before carboxylic acids can form[9],[10],[8].

Q: Why did my Schlenk flask shatter during the Freeze-Pump-Thaw process? A: This is a common safety and operational failure caused by two primary factors:

  • Overfilling: Expanding liquids (like water-based solutions) will burst the glass if the flask is filled beyond 50% capacity[3],[2].

  • Thermal Shock / Localized Expansion: Letting the frozen solvent thaw by itself, or using a container of water that melts only the bottom of the frozen solvent, creates immense pressure from trapped expanding gases beneath a solid plug of ice, causing the vessel to break[3]. Always thaw evenly in a tepid water bath.

Q: I suspect my aldehyde has already degraded. How can I analytically confirm if oxidation has occurred? A: Perform an LC-MS or 1H -NMR analysis. In an NMR spectrum, autooxidation is definitively confirmed by the disappearance of the characteristic aldehyde proton singlet (typically around δ 9.5–10.5 ppm) and the emergence of a broad carboxylic acid proton peak (typically around δ 11.0–12.0 ppm)[9],[8].

References

  • Title: Freeze-Pump-Thaw Degassing of Liquids Source: washington.edu URL: 3

  • Title: Freeze-Pump-Thaw Liquid Degassing Guide Source: scribd.com URL: 4

  • Title: Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate Source: benchchem.com URL: 5

  • Title: Overpressure situations – How to avoid them - Safety-Lecture 12.2.14 Source: ethz.ch URL: 2

  • Title: protocol for removing dissolved oxygen from 1H-Perfluorononane Source: benchchem.com URL: 1

  • Title: Application Notes and Protocols for Acetal Protection with 2,2-Diethoxyethanol Source: benchchem.com URL: 7

  • Title: Acetal Protecting Groups in Synthesis Source: scribd.com URL: 6

  • Title: Ursolic aldehyde | Technical Support Center Source: benchchem.com URL: 9

  • Title: (9Z,12Z)-octadeca-9,12-dienal Source: benchchem.com URL: 10

  • Title: Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier Source: benchchem.com URL: 8

Sources

Troubleshooting

Technical Support Center: Managing Intramolecular vs. Intermolecular Reactions

Advanced Troubleshooting & Kinetic Control for Drug Development and Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Kinetic Control for Drug Development and Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complex kinetic landscape of macrocyclization, polymer suppression, and reaction control.

Section 1: Core Principles & FAQs

Q: Why do my macrocyclization attempts yield insoluble polymers instead of the desired cyclic product? A: This is a classic kinetic competition. Intermolecular reactions (oligomerization/polymerization) are bimolecular, meaning their reaction rate scales with the square of the concentration ( Rate=kinter​[A]2 ). Intramolecular reactions (cyclization) are unimolecular, scaling linearly with concentration ( Rate=kintra​[A] ). At standard bench concentrations, the bimolecular pathway kinetically outcompetes the unimolecular pathway. To favor cyclization, you must manipulate the system so that the local concentration of the reactive intermediate is infinitesimally low, a concept rooted in the Ziegler-Ruggli dilution principle[1].

Q: How do I quantify my molecule's propensity for cyclization? A: You must determine the Effective Molarity (EM) . EM is an empirical thermodynamic and kinetic parameter defined as the ratio of the intramolecular rate constant to the intermolecular rate constant ( EM=kintra​/kinter​ )[2]. It represents the hypothetical concentration at which the rates of the intra- and intermolecular reactions are equal. If your reaction concentration is higher than the EM, polymerization dominates. If it is lower, cyclization dominates.

Section 2: Troubleshooting Guide - Suppressing Intermolecular Oligomerization

Symptom: LC-MS analysis of your crude mixture shows a ladder of high-molecular-weight species (dimers, trimers) and a low yield of the target macrocycle. Root Cause: The global concentration of the reactive linear precursor exceeds the Effective Molarity of the system. Resolution Strategies:

  • Pseudo-High Dilution (Syringe Pump): Instead of running the reaction in a massive volume of solvent (which is unscalable), use a programmable syringe pump. By adding the precursor at a rate slower than the cyclization rate, the steady-state concentration of the reactive intermediate remains near zero.

  • Continuous Flow Phase-Separation: For scalable drug development, pseudo-high dilution is often too slow. Modern continuous flow chemistry utilizes a biphasic solvent system (e.g., PEG and Methanol) to sequester the precursor. The slow diffusion of the precursor from the PEG aggregate into the active catalyst phase acts as a microscopic syringe pump, allowing for global concentrations 100–500 times higher than traditional batch methods[3],[4].

G1 Start Linear Precursor (High Global Conc.) Dilute Linear Precursor (High Dilution) Start->Dilute Dilution Strategy Polymer Intermolecular Reaction (Oligomers/Polymers) Start->Polymer Bimolecular (k_inter) Favored at High Conc. Macrocycle Intramolecular Reaction (Target Macrocycle) Dilute->Macrocycle Unimolecular (k_intra) Favored at Low Conc.

Kinetic competition between intra- and intermolecular pathways based on concentration.

Section 3: Troubleshooting Guide - Overcoming Conformational Barriers

Symptom: The reaction is run at extreme high dilution, but no cyclic product forms. The starting material is entirely recovered or slowly degrades over time. Root Cause: The linear precursor lacks the conformational pre-organization required to bring the reactive ends into proximity. The entropic penalty of forming a large ring (e.g., 12+ members) is too high, resulting in an EM that is practically zero[2]. Resolution Strategies:

  • Backbone Pre-organization: Introduce turn-inducing elements into your linear precursor. In peptide synthesis, incorporating D-amino acids, proline residues, or N-methylation restricts the conformational space, pre-organizing the backbone for head-to-tail cyclization and artificially raising the EM[5].

  • Templating: Utilize a metal cation or a supramolecular scaffold to coordinate the reactive ends. This temporarily holds the reactive functional groups in close proximity, lowering the activation energy for the intramolecular pathway.

Section 4: Quantitative Data & Reference Tables

Table 1: Effective Molarity (EM) and Ring Size Constraints

Use this table to predict the dominant kinetic barrier based on your target ring size.

Ring SizeKinetic FavorabilityTypical EM Range (M)Dominant Barrier
3-5 Highly Favored>10³None (Proximity effect dominates)
6-7 Favored10¹ - 10³Mild ring strain
8-11 Disfavored<10⁻¹Transannular strain & Enthalpic penalty
12+ (Macrocycles) Moderately Disfavored10⁻³ - 10⁻¹Conformational Entropy
Table 2: Comparison of Macrocyclization Dilution Strategies

Evaluate which kinetic control strategy fits your scale and throughput requirements.

StrategyGlobal ConcentrationLocal ConcentrationScalabilityKey Advantage
Batch High Dilution < 1 mM< 1 mMPoorSimple setup, no specialized equipment.
Syringe Pump 10 - 50 mM< 1 mMModerateHigher throughput than batch dilution.
Continuous Flow 100 - 200 mM< 1 mMExcellentPrevents oligomer clogging, highly scalable[3].

Section 5: Experimental Protocols

Protocol A: Pseudo-High Dilution Macrocyclization via Syringe Pump

Causality: By ensuring the mechanical addition rate ( kaddition​ ) is strictly slower than the chemical cyclization rate ( kintra​ ), the reactive intermediate is consumed the moment it enters the flask. This prevents the bimolecular collisions that lead to polymerization.

  • Preparation: Dissolve the catalyst and coupling reagents in a large volume of solvent (e.g., 500 mL DCM) in a round-bottom flask to establish a baseline concentration of 0.1 mM.

  • Precursor Loading: Dissolve the linear precursor in a separate syringe at a higher concentration (e.g., 50 mM).

  • Addition: Use a programmable syringe pump to add the precursor solution to the vigorously stirring catalyst solution at a rate of 0.5 mL/h.

  • Self-Validation Checkpoint: Every 2 hours, withdraw a 100 µL aliquot from the bulk reaction flask and analyze via LC-MS.

    • Validation Metric: If unreacted linear precursor is detected in the bulk solvent, your addition rate exceeds the cyclization rate. Pause the pump, allow the precursor to be consumed, and resume at a 50% reduced addition rate.

  • Completion: Once addition is complete, stir for an additional 1 hour to ensure total conversion, then quench and concentrate.

Protocol B: Continuous Flow Phase-Separation Macrocyclization

Causality: The precursor is sequestered in PEG aggregates. Its slow diffusion into the active methanol phase acts as an "internal syringe pump," keeping the local concentration infinitesimally low while the global concentration remains high enough for industrial throughput[1],[4].

  • Phase Preparation: Dissolve the linear precursor in a poly(ethylene glycol) (PEG) cosolvent mixture (Aggregate Phase). Dissolve the catalyst in a hydrophilic organic solvent like Methanol (Active Phase).

  • System Priming: Prime the continuous flow reactor lines and static T-mixer with the respective pure solvents to establish a stable back-pressure.

  • Flow Initiation: Pump both streams into the T-mixer to create micro-aggregates within the methanol stream.

  • Self-Validation Checkpoint: Monitor the reactor output using an inline UV-Vis or IR flow cell.

    • Validation Metric: A steady absorption profile indicates stable steady-state diffusion. Spikes in absorption indicate aggregate coalescence or pump pulsation. Adjust the flow rate to optimize the residence time (typically 1.5 to 2 hours).

  • Collection: Collect the output stream, perform a standard aqueous workup to remove the PEG, and isolate the macrocycle.

G2 A Precursor in PEG (Aggregate Phase) C T-Mixer / Static Mixer (Controlled Diffusion) A->C B Catalyst in Organic Solvent (Active Phase) B->C D Flow Reactor Coil (Residence Time) C->D Phase Separation Limits Local Conc. E Macrocyclic Product (High Yield, Scalable) D->E k_intra > k_inter

Continuous flow phase-separation workflow for scalable macrocyclization.

Sources

Reference Data & Comparative Studies

Validation

Next-Generation Therapeutics: Evaluating 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde Derivatives as Soft PDE4 Inhibitors

Executive Summary Phosphodiesterase-4 (PDE4) is a highly validated therapeutic target for chronic inflammatory airway diseases, including chronic obstructive pulmonary disease (COPD) and asthma. However, the clinical uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphodiesterase-4 (PDE4) is a highly validated therapeutic target for chronic inflammatory airway diseases, including chronic obstructive pulmonary disease (COPD) and asthma. However, the clinical utility of systemic PDE4 inhibitors, such as Rolipram and Roflumilast, is severely bottlenecked by dose-limiting adverse events—most notably emesis and nausea.

To circumvent systemic toxicity, drug development has pivoted toward "soft" PDE4 inhibitors designed for topical pulmonary administration[1]. These molecules are highly active in the lungs but undergo rapid enzymatic deactivation upon entering systemic circulation. This comparison guide evaluates the biological activity and synthetic utility of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS 1422361-81-6)[2][3], a critical intermediate used to engineer these next-generation soft analogs, comparing their performance against traditional systemic inhibitors.

Mechanistic Rationale: The "Soft Drug" Paradigm

The structural architecture of Roflumilast relies on a 1-(cyclopropylmethoxy)-2-(difluoromethoxy)benzene moiety[4]. While highly potent, this scaffold is metabolically stable, leading to prolonged systemic exposure and off-target central nervous system (CNS) effects.

By substituting the stable cyclopropylmethoxy group with a 3-bromopropoxy chain (yielding 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde), medicinal chemists can synthesize ester-bearing derivatives[5]. The causality here is strictly pharmacokinetic: the ester linkage acts as a programmed "kill switch." Once the drug crosses from the pulmonary epithelium into the blood, ubiquitous plasma esterases rapidly hydrolyze the ester into an inactive carboxylic acid metabolite, effectively decoupling local anti-inflammatory efficacy from systemic emetic liability[1].

Workflow from precursor to soft PDE4 inhibitor demonstrating rapid systemic deactivation.

Comparative Biological Activity

The true value of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde derivatives lies in their decoupled pharmacokinetic/pharmacodynamic (PK/PD) profile. The table below compares the biological activity of traditional PDE4 inhibitors against a representative soft analog synthesized from this intermediate[4].

Compound ClassRepresentative DrugPDE4 IC₅₀ (nM)Plasma Half-Life (t₁/₂)*Emetic PotentialPrimary Administration
1st Gen Systemic Rolipram~130 nM> 4 hoursVery HighOral
2nd Gen Systemic Roflumilast2.36 nM> 10 hoursModerate/HighOral
Soft Analog Bromopropoxy-derived Ester3.0 - 18.0 nM< 15 minutes Low (Negligible) Inhaled / Topical

*Plasma half-life measured in human plasma in vitro. Soft analogs demonstrate near-instantaneous degradation compared to the sustained presence of Roflumilast.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the intermediate and the subsequent biological validation of its derivatives. These methods are designed as self-validating systems to confirm both potency and the "soft" clearance mechanism.

Protocol 1: Synthesis of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

This step utilizes a nucleophilic substitution reaction to attach the bromopropoxy linker, which serves as the functional handle for subsequent soft drug esterification[5][6].

  • Reagent Preparation: Dissolve 1.0 eq of 4-difluoromethoxy-3-hydroxybenzaldehyde (CAS 151103-08-1) in anhydrous acetonitrile (ACN) under an inert argon atmosphere.

  • Deprotonation: Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base specifically chosen to selectively deprotonate the phenolic hydroxyl group without risking the hydrolysis of the sensitive difluoromethoxy moiety.

  • Alkylation: Dropwise, add 1.2 eq of 1,3-dibromopropane.

  • Reaction: Reflux the mixture at 80°C for 1.5 hours[6]. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material is consumed.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography to yield the product as a white powder (Yield: ~81%)[6].

Protocol 2: In Vitro PDE4 Inhibition Assay (TR-FRET)

To validate the biological activity of the synthesized soft analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is employed.

  • Enzyme Incubation: Incubate purified human PDE4B/PDE4D enzymes with varying concentrations of the soft analog (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5) for 15 minutes at room temperature.

  • Substrate Addition: Add 100 nM of cAMP to initiate the reaction. Allow hydrolysis to proceed for 30 minutes.

  • Detection: Add the TR-FRET detection reagents (Europium-labeled cAMP antibody and d2-labeled cAMP tracer). Causality: As PDE4 degrades the unlabeled cAMP, the d2-tracer binds the Eu-antibody, increasing the FRET signal. If the drug successfully inhibits PDE4, endogenous cAMP remains high, outcompeting the tracer and lowering the FRET signal.

  • Validation: The ratiometric nature of TR-FRET (665 nm / 615 nm) inherently corrects for any auto-fluorescence of the benzaldehyde derivatives, ensuring absolute data trustworthiness.

Mechanism of PDE4 inhibition elevating intracellular cAMP to drive anti-inflammatory responses.

Protocol 3: Plasma Stability Profiling (LC-MS/MS)

This protocol validates the "soft" characteristic of the derivative, proving it degrades rapidly in systemic circulation.

  • Spiking: Spike the soft PDE4 inhibitor (1 µM final concentration) into pre-warmed (37°C) pooled human plasma.

  • Sampling: Extract 50 µL aliquots at precise time intervals (0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures plasma esterases, halting degradation at the exact time point.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS (MRM mode). Calculate the intrinsic clearance and half-life (t₁/₂). A successful soft drug will exhibit a t₁/₂ of less than 15 minutes.

Conclusion

The utilization of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde represents a pivotal shift in respiratory pharmacology. By enabling the synthesis of ester-functionalized Roflumilast analogs, researchers can achieve nanomolar PDE4 inhibition within the lung architecture while leveraging endogenous plasma esterases to eliminate systemic toxicity. This intermediate is indispensable for drug development professionals engineering the next generation of safe, inhaled anti-inflammatory therapeutics.

References

  • Boland, S., et al. "Novel Roflumilast analogs as soft PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters (2014). URL:[Link]

  • Lusardi, M., et al. "PDE4D: A Multipurpose Pharmacological Target." International Journal of Molecular Sciences (2024). URL:[Link]

  • LookChem. "Cas 151103-08-1, 4-Difluoromethoxy-3-hydroxybenzaldehyde Chemical Properties and Synthesis." LookChem. URL: [Link]

Sources

Comparative

1H and 13C NMR characterization of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

As a Senior Application Scientist specializing in the structural elucidation of fluorinated intermediates, I frequently rely on multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy to track complex derivatizations....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation of fluorinated intermediates, I frequently rely on multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy to track complex derivatizations. The transformation of 4-(difluoromethoxy)-3-hydroxybenzaldehyde into 3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde is a critical O-alkylation step in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.

In this guide, I present a rigorous, comparative NMR framework to validate this transformation. Rather than simply listing chemical shifts, this guide deconstructs the causality behind the spectral changes, focusing on the unique heteronuclear spin-spin couplings introduced by the difluoromethoxy group and providing a self-validating experimental protocol for unambiguous structural assignment.

Mechanistic Context & Heteronuclear Coupling

The presence of a difluoromethoxy group (-OCF₂H) fundamentally alters the NMR landscape of a molecule. The ¹⁹F nucleus (spin ½, 100% natural abundance) exerts strong scalar couplings on both adjacent protons and carbons.

In standard ¹H NMR, heteronuclear couplings ( JHF​ ) can exceed 50 Hz, which is significantly larger than typical homonuclear ( JHH​ ) couplings [2]. For our target compound, the single proton of the -OCF₂H group is split by the two equivalent fluorine atoms into a massive triplet ( 2JHF​≈74 Hz). Similarly, in ¹³C NMR, the carbon atom of the difluoromethoxy group is split into a wide triplet ( 1JCF​≈260 Hz) [3]. Recognizing and accurately measuring these constants is paramount to differentiating the target molecule from potential defluorinated impurities.

Self-Validating Experimental Protocol

To ensure absolute confidence in the structural assignment, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the absence of a signal (such as the precursor's phenolic -OH) is due to a successful reaction, not a flawed experimental setup.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 20 mg of the synthesized 3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because it lacks exchangeable protons. If any unreacted precursor remains, its phenolic -OH signal (~6.17 ppm) will be distinctly visible rather than masked by solvent exchange (which occurs in solvents like Methanol-d4).

  • Validation: The TMS peak must be rigidly calibrated to 0.00 ppm to self-validate the chemical shift axis.

Step 2: Shimming and Tuning

  • Action: Insert the sample into a 400 MHz NMR spectrometer and perform automated gradient shimming on the Z-axis.

  • Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS signal. Proceed only if FWHM < 1.0 Hz; otherwise, re-shim. Poor shimming blurs multiplets, making it impossible to accurately measure the fine JHH​ ortho/meta couplings of the aromatic ring.

Step 3: ¹H NMR Acquisition

  • Action: Acquire 16 scans with a 30° excitation pulse and a 2.0-second relaxation delay (D1).

  • Causality: A 30° pulse ensures rapid longitudinal relaxation, preventing signal saturation of the aldehyde proton, which typically has a longer T₁ relaxation time.

Step 4: ¹³C NMR & DEPT-135 Acquisition

  • Action: Acquire the ¹³C spectrum at 100 MHz with 1024 scans. Set D1 to 2.5 seconds. Immediately follow with a DEPT-135 experiment.

  • Causality: The difluoromethoxy carbon (-OCF₂H) and quaternary aromatic carbons lack directly attached protons, resulting in long T₁ relaxation times. A 2.5s delay ensures these nuclei fully relax between pulses, preventing their signals from disappearing into the baseline.

  • Validation: The DEPT-135 experiment acts as the ultimate structural validator. The three newly introduced bromopropoxy carbons must appear as negative signals (-CH₂-), perfectly distinguishing them from the positive aromatic methines (-CH-).

Comparative ¹H NMR Analysis

The most immediate proof of successful O-alkylation is the complete disappearance of the broad phenolic -OH singlet at 6.17 ppm [1], replaced by three distinct aliphatic multiplets representing the bromopropoxy chain.

Table 1: ¹H NMR Shift Comparison (400 MHz, CDCl₃)

Proton EnvironmentPrecursor (ppm)Target Compound (ppm)Multiplicity & Coupling (J in Hz)Diagnostic Significance
Aldehyde (-CHO) 9.919.93Singlet (s)Confirms aldehyde preservation.
Ar-H (C2) 7.557.50Doublet (d, J = 1.8)Meta-coupling to H6; slight upfield shift due to etherification.
Ar-H (C6) 7.447.48Doublet of doublets (dd, J = 8.4, 1.8)Ortho/meta coupling preserved.
Ar-H (C5) 7.267.30Doublet (d, J = 8.4)Ortho-coupling to H6.
Difluoromethoxy 6.676.65Triplet (t, 2JHF​ = 74.0)Unaffected by reaction; massive heteronuclear coupling confirms -CF₂- presence.
Phenolic (-OH) 6.17Absent Broad singlet (br s)Primary proof of reaction completion.
Ether Linkage Absent4.22Triplet (t, J = 5.8)Confirms successful O-alkylation (-OCH₂-).
Bromide Base Absent3.63Triplet (t, J = 6.4)Confirms terminal bromine retention (-CH₂Br).
Aliphatic Chain Absent2.40Quintet (quint, J = 6.0)Confirms 3-carbon linker integrity (-CH₂-).

Comparative ¹³C NMR & DEPT-135 Analysis

A common pitfall in automated NMR analysis is misinterpreting the difluoromethoxy carbon. Because it is bonded to two highly electronegative fluorines, it appears unusually upfield for an oxygen-bound carbon (~116 ppm) and is split into a massive triplet ( 1JCF​≈260 Hz) [3]. Crucially, because it contains exactly one proton, it appears as a positive multiplet in the DEPT-135 spectrum, distinguishing it from the negative signals of the newly introduced bromopropoxy -CH₂- groups.

Table 2: ¹³C NMR Shift Comparison (100 MHz, CDCl₃)

Carbon EnvironmentPrecursor (ppm)Target Compound (ppm)DEPT-135 PhaseDiagnostic Significance
Aldehyde (-CHO) 190.2190.5Positive (CH)Carbonyl integrity maintained.
Ar-C (C3, O-Alkyl) 147.8151.0Null (Cq)Downfield shift confirms etherification.
Ar-C (C4, OCF₂H) 142.5145.0Null (Cq)Quaternary carbon attached to fluorinated group.
Difluoromethoxy 116.5116.0Positive (CH)Triplet ( 1JCF​≈260 Hz) confirms C-F bonds.
Ether Linkage Absent66.5Negative (CH₂) Validates primary carbon attached to oxygen.
Aliphatic Chain Absent32.0Negative (CH₂) Validates central methylene bridge.
Bromide Base Absent29.5Negative (CH₂) Validates primary carbon attached to bromine.

Workflow Visualization

NMR_Validation Precursor Precursor 4-(Difluoromethoxy)-3-hydroxybenzaldehyde Reaction O-Alkylation Reaction Reagents: 1,3-dibromopropane, K2CO3 Precursor->Reaction Target Target Compound 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde Reaction->Target H1_NMR 1H NMR Validation Confirm loss of -OH (6.17 ppm) Confirm aliphatic multiplets (2.4-4.2 ppm) Target->H1_NMR C13_NMR 13C & DEPT-135 Validation Confirm 3 negative phase -CH2- signals Confirm -OCF2H triplet (116 ppm, J=260Hz) Target->C13_NMR Validated Structural Integrity Confirmed Ready for Downstream Synthesis H1_NMR->Validated C13_NMR->Validated

Fig 1: Workflow for the synthesis and NMR structural validation of the target benzaldehyde.

References

  • Title: Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra Source: PMC (nih.gov) URL: [Link]

  • Title: NMR Coupling Constants - Chemical Instrumentation Facility Source: Iowa State University (iastate.edu) URL: [Link]

Validation

A Comparative Guide to HPLC Purity Assessment of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. The purity of such building blocks is paramount, as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). This document offers a detailed examination of two distinct reversed-phase HPLC (RP-HPLC) methods, providing the scientific rationale behind parameter selection and presenting supporting data to guide researchers, scientists, and drug development professionals in choosing the most suitable approach for their needs.

Introduction to the Analyte and Chromatographic Challenges

3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde possesses a moderately complex structure with several functional groups that influence its chromatographic behavior:

  • Aromatic Aldehyde: The benzaldehyde core provides a strong chromophore, making UV detection a highly suitable and sensitive choice. Aromatic aldehydes are known to absorb UV light significantly in the 254 nm to 320 nm range.[1]

  • Bromopropoxy and Difluoromethoxy Groups: These substituents increase the molecule's hydrophobicity and molecular weight compared to simpler benzaldehydes. The difluoromethoxy group, in particular, adds a unique electronic character that can influence interactions with the stationary phase.

The primary challenge in developing a purity method is to achieve adequate resolution between the main compound and all potential process-related impurities, such as starting materials, by-products, or degradation products, within a reasonable analysis time.

Method A: High-Resolution Gradient Elution

This method is designed for comprehensive quality control (QC) and release testing, where baseline separation of all potential impurities is critical. A gradient elution strategy is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and eluted with good peak shape.[2][3]

Rationale for Parameter Selection:

  • Column: A C18-bonded silica column is the workhorse of reversed-phase chromatography and is selected for its excellent hydrophobic retention and chemical stability.[4] A column with a 3.5 µm particle size offers a good balance between efficiency (narrower peaks) and backpressure, making it suitable for standard HPLC systems.

  • Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer is used to control the mobile phase pH. Maintaining a consistent pH is crucial for reproducible retention times, especially for any impurities with ionizable functional groups.[3]

  • Gradient Program: The gradient starts with a lower percentage of acetonitrile to retain polar impurities, then ramps up to elute the main analyte and more hydrophobic impurities. This approach provides high peak capacity across a wide polarity range.[5]

  • Detection Wavelength: Based on the benzaldehyde chromophore, a detection wavelength of 280 nm is selected. This wavelength provides a strong signal for the analyte while minimizing interference from potential matrix components.

Table 1: HPLC Parameters for Method A (High-Resolution Gradient)

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Method B: Rapid Isocratic Screening

This method is designed for in-process control (IPC) or high-throughput screening applications where speed is more critical than resolving every minor impurity. An isocratic method uses a constant mobile phase composition, resulting in a simpler, faster, and more robust analysis.

Rationale for Parameter Selection:

  • Column: A shorter C18 column (100 mm) is used to reduce the analysis time.

  • Mobile Phase: An isocratic mobile phase composition is optimized to provide sufficient retention for the main peak while allowing for a quick elution. This composition is a trade-off between resolution and speed.

  • Isocratic Elution: By maintaining a constant mobile phase strength, the run time is significantly reduced. This is ideal for tracking the progress of a reaction where only the disappearance of starting material and the appearance of the main product are of interest.

Table 2: HPLC Parameters for Method B (Rapid Isocratic)

ParameterCondition
Column C18, 100 mm x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile / 20 mM KH2PO4, pH 3.0 (65:35, v/v)
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Run Time 10 minutes

Performance Comparison and Data Analysis

The performance of both methods was evaluated using a sample of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde spiked with two known impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar by-product). The following table summarizes the illustrative results.

Table 3: Comparison of Chromatographic Performance

ParameterMethod A (Gradient)Method B (Isocratic)Commentary
Retention Time (Main Peak) ~15.2 min~6.8 minMethod B is significantly faster, as expected.
Resolution (Main Peak / Impurity 1) 5.82.1Method A provides superior, baseline resolution. Method B offers acceptable resolution for quantification.
Resolution (Main Peak / Impurity 2) 4.21.6Method B shows co-elution risk for late-eluting impurities.
Tailing Factor (Main Peak) 1.11.3Both methods produce symmetrical peaks, well within the typical acceptance criterion of < 2.0.[6][7]
Theoretical Plates (Main Peak) >12,000>7,000The longer column and gradient focusing in Method A result in higher efficiency.
Total Run Time 30 min10 minMethod B offers a 3-fold increase in throughput.

Conclusion from Data: Method A is the superior choice for a formal purity assessment, offering excellent resolution for a complex impurity profile. Method B is a viable alternative for rapid checks where the primary goal is to monitor the main component and key, well-separated impurities.

Analytical Workflow and System Suitability

To ensure the validity of any chromatographic analysis, a robust workflow including a System Suitability Test (SST) must be implemented.[8][9] The SST is performed before sample analysis to verify that the chromatographic system is adequate for the intended analysis.[6][7]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_mobile Prepare Mobile Phase prep_sample Prepare Sample & SST Solutions prep_mobile->prep_sample equilibrate Equilibrate System prep_sample->equilibrate inject_sst Inject SST Standard (n=5) equilibrate->inject_sst check_sst SST Criteria Met? (RSD, Tailing, Resolution) inject_sst->check_sst inject_sample Inject Samples process_data Process Data (Integrate & Quantify) inject_sample->process_data check_sst->inject_sample Yes troubleshoot Troubleshoot System check_sst->troubleshoot No report Generate Report process_data->report troubleshoot->equilibrate

Caption: HPLC analytical workflow from preparation to reporting.

System Suitability Criteria (based on USP <621>): [8][10][11]

  • Precision: The relative standard deviation (%RSD) of the peak area for five replicate injections of the standard should be ≤ 2.0%.[6][7]

  • Peak Symmetry: The tailing factor for the main analyte peak should be ≤ 2.0.

  • Resolution: The resolution between the main analyte and the closest eluting impurity peak should be ≥ 2.0.

Detailed Experimental Protocol (Method A)

  • Mobile Phase Preparation:

    • Mobile Phase A: Accurately weigh and dissolve potassium phosphate monobasic in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent (Acetonitrile/Water, 50:50).

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Chromatographic Procedure:

    • Set up the HPLC system according to the parameters in Table 1.

    • Allow the system to equilibrate until a stable baseline is achieved.

    • Perform the System Suitability Test by making five replicate injections of the Standard Solution.

    • Verify that all SST criteria are met.

    • Inject the sample solutions.

  • Data Analysis:

    • Integrate the peaks in the chromatograms.

    • Calculate the purity of the sample by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Method Validation and Trustworthiness

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[12][13] For a purity method, key validation characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1) include:[14][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] This is typically demonstrated by analyzing spiked samples and showing that the peaks of interest are well-resolved.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of spiked impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By thoroughly validating the chosen HPLC method according to these principles, an organization ensures the generation of reliable, trustworthy data for critical decision-making in the drug development process.

References

  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025, November 3). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 16). YouTube. [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. [Link]

  • System suitability Requirements for a USP HPLC Method. (2025, November 3). MicroSolv Technology Corporation. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances (RSC Publishing). [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019, February 26). PMC. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019, February 26). Semantic Scholar. [Link]

  • System Suitability for USP Methods - USP's Future Expectations. (2014, March 12). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021, September 17). FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate. [Link]

  • Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... ResearchGate. [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [Link]

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2016, September 1). LCGC International - Chromatography Online. [Link]

  • 3-(3-Bromopropoxy)-4-methoxybenzaldehyde. PubChem. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • Photo-protection by 3-bromo-4, 5-dihydroxybenzaldehyde against ultraviolet B-induced oxidative stress in human keratinocytes. (2012, September 15). PubMed. [Link]

  • 3-(3-BROMOPROPOXY)BENZALDEHYDE — Chemical Substance Information. NextSDS. [Link]

  • MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE. Rasayan Journal of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde

As a Senior Application Scientist, my objective is to ensure that your laboratory operations are not only compliant but mechanistically sound. When integrating 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 142...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to ensure that your laboratory operations are not only compliant but mechanistically sound. When integrating 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 1422361-81-6) into your synthetic pipelines, understanding its physicochemical behavior is the foundation of effective risk management[1].

This compound is a highly specialized, reactive intermediate primarily utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as roflumilast analogs[2]. Because these end-products are designed to modulate severe inflammatory responses in conditions like chronic obstructive pulmonary disease (COPD) and asthma, the precursors themselves are engineered for high biological activity and lipophilicity[2][3].

Below is a comprehensive, causality-driven guide to the personal protective equipment (PPE), handling workflows, and disposal protocols required for this chemical.

Chemical Context & Mechanistic Pathway

To understand the hazards, we must first understand the molecule's purpose. The intermediate features a difluoromethoxy group that drastically increases its lipophilicity (enhancing cellular penetration) and a bromopropoxy group that acts as a potent alkylating agent during synthesis.

Pathway Precursor 3-(3-Bromopropoxy)-4- (difluoromethoxy)benzaldehyde Drug PDE4 Inhibitor (Roflumilast Analog) Precursor->Drug Chemical Synthesis Enzyme PDE4 Enzyme Activity Blocked Drug->Enzyme Targeted Inhibition cAMP Elevated Intracellular cAMP Levels Enzyme->cAMP Prevents Hydrolysis Outcome Suppression of Airway Inflammation cAMP->Outcome Therapeutic Effect

Mechanistic signaling pathway of PDE4 inhibitors synthesized from the target intermediate.

Physicochemical Hazard Profile

Safety protocols cannot be memorized; they must be deduced from molecular structure. The table below summarizes the quantitative and structural data that dictate our handling strategy.

Table 1: Structural Hazard Assessment

Structural FeaturePhysical PropertyMechanistic HazardRequired Control
Bromopropoxy Group Electrophilic carbon centerActs as an alkylating agent; high risk of skin sensitization and protein binding upon contact.Double nitrile gloves; immediate decontamination.
Difluoromethoxy Group High lipophilicityEnhances the dermal penetration rate of the molecule, bypassing aqueous barriers.Impervious, flame-resistant lab coat[4].
Benzaldehyde Core Reactive carbonylCauses severe ocular and respiratory tract irritation[5].Safety goggles; chemical fume hood.
Physical State Solid / Fine PowderHigh risk of aerosolization and dust inhalation during transfer[5].Anti-static weighing tools; N95/P100 mask if outside hood.

Personal Protective Equipment (PPE) Architecture

We do not wear PPE merely to satisfy safety checklists; we wear it to create specific physical and chemical barriers against known molecular behaviors.

Table 2: PPE Selection and Causality Matrix

PPE CategorySpecificationMechanistic RationaleMaintenance / Replacement Trigger
Ocular Tightly fitting safety goggles (EN 166 or NIOSH approved)[4].Prevents corneal interaction with airborne electrophilic dust[5]. Standard safety glasses offer insufficient lateral protection.Replace upon scratching or immediately after any chemical splash.
Dermal (Hands) Double-layered Nitrile gloves (≥0.11 mm thickness).Nitrile resists non-polar halogenated compounds better than latex. The double layer prevents exposure via micro-tears during mechanical work.Replace every 2 hours of continuous use, or immediately upon visible contamination.
Dermal (Body) Flame-resistant, impervious lab coat[4].Blocks lipophilic penetration through standard porous cotton clothing.Weekly laundering; immediate change if soiled.
Respiratory Chemical Fume Hood (Primary); P100/N95 respirator (Secondary)[4].Captures aerosolized particulates. The benzaldehyde moiety is highly irritating to mucous membranes[5].Respirator filters must be replaced per institutional hygiene plans.

Operational Workflows

The following protocol is designed as a self-validating system. Each step contains a built-in check to ensure the hazard is contained before proceeding to the next phase.

Workflow Step1 1. Material Retrieval Verify 2-8°C Storage Inspect Container Step2 2. PPE Donning Double Nitrile Goggles & Coat Step1->Step2 Proceed to Prep Step3 3. Fume Hood Transfer Check Airflow Anti-static Mat Step2->Step3 Enter Containment Step4 4. Weighing & Reaction Inert Atmosphere Closed System Step3->Step4 Execute Protocol Step5 5. Decontamination Solvent Wipe Waste Segregation Step4->Step5 Post-Reaction

Step-by-step operational workflow for handling halogenated benzaldehyde derivatives.
Protocol 1: Precision Weighing and Transfer Methodology

Objective: Transfer the solid intermediate without generating airborne particulates. Causality: Static electricity can cause fine powders to aerosolize, bypassing standard gravity settling and drastically increasing inhalation risk.

  • Environmental Verification: Ensure the chemical fume hood has a face velocity of 80-100 feet per minute (fpm).

    • Self-Validation: Check the digital monitor or use a tissue test to confirm inward airflow before opening the sash.

  • Thermal Equilibration: Retrieve the chemical from 2-8°C storage (maintained under inert gas to prevent oxidation)[6]. Allow the sealed container to reach room temperature.

    • Causality: Opening a cold container pulls ambient moisture into the powder, degrading the benzaldehyde and altering the mass.

  • Static Elimination: Place an anti-static mat inside the hood. Use a static eliminator gun (ionizer) on the weighing boat and stainless-steel spatula.

  • Execution: Don all required PPE[4]. Slowly open the container and transfer the required mass.

  • Containment: Seal the weighing boat inside a secondary closed container (e.g., a larger centrifuge tube or sealed beaker) before moving it from the balance to the reaction vessel.

Spill Response and Disposal Plan

In the event of a spill, standard sweeping will exacerbate the hazard by aerosolizing the alkylating agent.

Protocol 2: Chemical Spill Response and Decontamination
  • Immediate Isolation: Evacuate personnel from the immediate vicinity. If the spill occurs outside the fume hood, the responder must don a P100 half-mask respirator before approaching the spill zone[4].

  • Dust Suppression: Do not dry-sweep. Cover the spilled powder with damp absorbent pads (using water or a mild surfactant solution) to immediately suppress dust formation.

  • Collection: Carefully fold the absorbent pads inward, trapping the wet powder. Use a disposable plastic scoop to transfer the material into a designated, sealable hazardous waste container[4].

  • Chemical Decontamination: Wipe the affected area with a solvent that solubilizes the compound (e.g., a small amount of isopropanol), followed by a thorough wash with soapy water.

    • Causality: The solvent removes the lipophilic chemical residue, while the soapy water removes the solvent and prevents secondary exposure.

  • Validation & Disposal: Visually inspect the area under bright light for any remaining crystalline residue. Dispose of all cleanup materials, including the outer layer of your nitrile gloves, as Halogenated Organic Solid Waste . Do not discharge into environmental drains[4].

References

  • Title: Cas 151103-08-1,4-Difluoromethoxy-3-hydroxybenzaldehyde | lookchem Source: lookchem.com URL:[Link]

  • Title: Safety and Adverse Reactions | DALIRESP®(roflumilast) | For HCPs Source: daliresphcp.com URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde
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